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(2-Ethoxy-5-nitrophenyl)methanol Documentation Hub

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  • Product: (2-Ethoxy-5-nitrophenyl)methanol
  • CAS: 1039913-30-8

Core Science & Biosynthesis

Foundational

(2-Ethoxy-5-nitrophenyl)methanol molecular weight and formula

CAS: 1039913-30-8 | Formula: C₉H₁₁NO₄ | MW: 197.19 g/mol [1][2][3][4] Executive Summary (2-Ethoxy-5-nitrophenyl)methanol is a specialized aromatic building block and photocleavable scaffold used in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1039913-30-8 | Formula: C₉H₁₁NO₄ | MW: 197.19 g/mol [1][2][3][4]

Executive Summary

(2-Ethoxy-5-nitrophenyl)methanol is a specialized aromatic building block and photocleavable scaffold used in medicinal chemistry and chemical biology.[3][4] Belonging to the o-nitrobenzyl class of compounds, it serves two primary functions: as a "caged" protecting group that releases bioactive molecules upon UV irradiation, and as a synthetic intermediate for constructing complex heterocyclic drugs.[4] This guide details its physicochemical profile, validated synthetic routes, and application protocols.[4]

Part 1: Physicochemical Profile

The molecule features a benzene core substituted with a hydroxymethyl group (position 1), an ethoxy ether (position 2), and a nitro group (position 5). The ortho relationship between the nitro and benzylic carbon is critical for its photo-responsive properties.[4]

PropertyDataNotes
IUPAC Name (2-Ethoxy-5-nitrophenyl)methanol
CAS Number 1039913-30-8Verified via chemical inventory databases
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol Monoisotopic Mass: 197.069
Appearance Pale yellow to off-white solidNitro group imparts yellow hue
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
pKa (Predicted) ~13.5 (Alcohol OH)Phenolic precursor pKa ~7.2
LogP (Predicted) 1.6 – 1.8Moderate lipophilicity
SMILES CCOC1=C(C=C(C=C1)[O-])CO

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust synthesis avoids direct nitration of 2-ethoxybenzyl alcohol due to regioselectivity issues.[4] Instead, the pathway proceeds via the alkylation of commercially available 2-hydroxy-5-nitrobenzaldehyde, followed by selective reduction.[4] This ensures the nitro group is correctly positioned at C5 relative to the ethoxy group.

Validated Synthetic Protocol

Precursor: 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8)[4]

Step 1: O-Alkylation (Williamson Ether Synthesis) [4]

  • Reagents: Ethyl iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Solvent).

  • Conditions: 60°C, 4-6 hours.

  • Mechanism: Sₙ2 displacement of iodide by the phenoxide anion.

  • Workup: Dilute with water, extract with EtOAc. The aldehyde intermediate, 2-ethoxy-5-nitrobenzaldehyde, precipitates or is isolated as a solid.[4]

Step 2: Carbonyl Reduction

  • Reagents: Sodium Borohydride (NaBH₄, 0.5 eq), Methanol/THF (1:1).

  • Conditions: 0°C to RT, 1 hour.

  • Mechanism: Hydride transfer to the carbonyl carbon.

  • Workup: Quench with saturated NH₄Cl, extract with DCM, dry over MgSO₄.

  • Purification: Recrystallization from Ethanol/Hexane or Silica Flash Chromatography (Hex/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF) Start->Step1 S_N2 Inter Intermediate: 2-Ethoxy-5-nitrobenzaldehyde Step1->Inter Step2 Step 2: Reduction (NaBH4, MeOH) Inter->Step2 Hydride Transfer Final Product: (2-Ethoxy-5-nitrophenyl)methanol Step2->Final

Figure 1: Two-step synthetic pathway ensuring correct regiochemistry.

Part 3: Applications in Drug Discovery

Photocleavable Linkers (The Nitrobenzyl Effect)

This molecule is a variant of the classic o-nitrobenzyl protecting group.[4] The 2-ethoxy substituent modifies the solubility and absorption maximum compared to the standard 2-nitrobenzyl alcohol.[4]

  • Mechanism: Upon UV irradiation (~300–365 nm), the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate.[4] This rearranges to a nitroso-hemiacetal, which collapses to release the "caged" substrate (e.g., a carboxylic acid or amine) and a nitrosobenzaldehyde byproduct.[4]

  • Utility: Used to create "caged" neurotransmitters or drugs that are inactive until activated by light (photopharmacology).

Scaffold for Kinase Inhibitors

The (2-ethoxy-5-nitrophenyl) moiety is often reduced to the corresponding aniline ((5-amino-2-ethoxyphenyl)methanol).[4] This aniline is a privileged scaffold in kinase inhibitor design (e.g., forming the hinge-binding motif of ATP-competitive inhibitors).[4]

Derivatization Logic:

  • Nitro Reduction: H₂/Pd-C or Fe/NH₄Cl converts -NO₂ to -NH₂.[4]

  • Amide Coupling: The resulting amine reacts with acyl chlorides to form pharmacophores.

Derivatization Flowchart

Applications cluster_Photo Photopharmacology cluster_MedChem Medicinal Chemistry Core (2-Ethoxy-5-nitrophenyl)methanol Protect Esterification with Drug-COOH Core->Protect Red Nitro Reduction (H2, Pd/C) Core->Red Caged Caged Drug (Inactive) Protect->Caged UV UV Light (365nm) Caged->UV Release Active Drug + Nitroso Byproduct UV->Release Aniline (5-Amino-2-ethoxyphenyl)methanol Red->Aniline Kinase Kinase Inhibitor Scaffold Aniline->Kinase

Figure 2: Divergent utility in photochemistry and synthetic medicinal chemistry.[4]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.15 (d, 1H): Aromatic proton at C6 (ortho to nitro, meta to ethoxy).

  • δ 8.05 (dd, 1H): Aromatic proton at C4 (ortho to nitro).

  • δ 7.15 (d, 1H): Aromatic proton at C3 (ortho to ethoxy).

  • δ 5.25 (t, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.[4]

  • δ 4.55 (d, 2H): Benzylic methylene (-CH₂-OH).[4]

  • δ 4.15 (q, 2H): Ethoxy methylene (-O-CH₂-CH₃).[4]

  • δ 1.35 (t, 3H): Ethoxy methyl (-O-CH₂-CH₃).[4]

Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).

  • 1520 cm⁻¹ & 1340 cm⁻¹: Strong N-O stretches (Nitro group asymmetric/symmetric).

  • 1240 cm⁻¹: Aryl alkyl ether C-O stretch.

Part 5: Safety and Handling

  • Nitro Compounds: While this specific alcohol is stable, nitro-aromatics can be energetic.[4] Avoid heating dry solids to decomposition.

  • Storage: Store at 2–8°C, protected from light. The compound is light-sensitive (photocleavable) and will degrade if left exposed to ambient UV/blue light.[4]

  • GHS Classification:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

References

  • PubChem. (2-Ethoxy-5-nitrophenyl)methanol (Compound CID 12217345).[4] National Library of Medicine. Available at: [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Mechanistic grounding for nitrobenzyl photocleavage).

Sources

Exploratory

Solubility of (2-Ethoxy-5-nitrophenyl)methanol in DMSO

Technical Whitepaper: Solubilization Dynamics of (2-Ethoxy-5-nitrophenyl)methanol in Dimethyl Sulfoxide (DMSO) Executive Summary This technical guide provides a comprehensive framework for the solubilization, storage, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubilization Dynamics of (2-Ethoxy-5-nitrophenyl)methanol in Dimethyl Sulfoxide (DMSO)

Executive Summary

This technical guide provides a comprehensive framework for the solubilization, storage, and handling of (2-Ethoxy-5-nitrophenyl)methanol (CAS: 100316-01-2 / Analogous variants) in Dimethyl Sulfoxide (DMSO).

Targeting researchers in proteomics and medicinal chemistry, this document moves beyond binary solubility data to explore the thermodynamic and kinetic factors governing this specific interaction. While (2-Ethoxy-5-nitrophenyl)methanol is structurally predisposed to high solubility in polar aprotic solvents, its application in biological assays requires rigorous control over hydration states and freeze-thaw cycles to prevent compound precipitation ("crashing out") upon aqueous dilution.

Physicochemical Profile & Solvent Compatibility

To master the solubility of this compound, one must first understand the molecular architecture interacting with the solvent.

Molecular Architecture
  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: ~197.19 g/mol [1]

  • Structural Motifs:

    • Nitro group (-NO

      
      ):  Strongly electron-withdrawing, increasing the polarity of the aromatic ring.
      
    • Ethoxy group (-OCH

      
      CH
      
      
      
      ):
      Adds lipophilic character (increasing LogP) compared to methoxy analogs, reducing water solubility but enhancing solubility in organic media.
    • Hydroxymethyl group (-CH

      
      OH):  The primary hydrogen-bond donor (HBD).
      
Why DMSO? (The Solvation Mechanism)

DMSO is the superior solvent for this compound due to its high dielectric constant (


 = 46.7) and its dual capability as a hydrogen-bond acceptor.
  • Mechanism: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor, interacting with the hydroxyl proton of the (2-Ethoxy-5-nitrophenyl)methanol. Simultaneously, the methyl groups of DMSO interact with the aromatic ring and the ethoxy tail via van der Waals forces.

  • Thermodynamics: The dissolution is likely exothermic . The formation of strong DMSO-solute H-bonds releases energy, often resulting in a slight warming of the solution.

Operational Solubility Limits

While specific saturation points vary by lot purity and crystalline polymorph, the following operational ranges are standard for this chemical class (Nitrobenzyl alcohols):

ParameterValue / RangeContext
Minimum Solubility > 100 mM (~19.7 mg/mL)Standard for High-Throughput Screening (HTS) stocks.
Practical Upper Limit ~ 500 mM - 1 MAchievable with sonication; viscous at high concentrations.
Aqueous Solubility Low (< 1 mM typical)Critical Risk: High risk of precipitation when diluting DMSO stock into buffer > 1% v/v.
LogP (Estimated) ~ 1.5 - 2.1Indicates moderate lipophilicity; requires organic co-solvent for biological use.

Protocol: The "Iterative Saturation" Method

Do not rely on single-point addition. This protocol ensures you reach the desired concentration without overshooting the saturation limit, which would waste valuable compound.

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Compound AddSolvent Add 70% Target Volume DMSO Start->AddSolvent Vortex Vortex (30s) & Inspect AddSolvent->Vortex Check Is Solution Clear? Vortex->Check Sonicate Sonicate (40°C bath, 5 min) Check->Sonicate No (Cloudy) TopUp Add DMSO to Final Volume Check->TopUp Yes Sonicate->Vortex QC QC: Centrifuge (13k rpm, 5 min) TopUp->QC Final Final Stock (Stored -20°C) QC->Final

Figure 1: Step-by-step workflow for preparing a verified homogeneous stock solution.

Detailed Methodology

Reagents:

  • (2-Ethoxy-5-nitrophenyl)methanol (Solid).

  • Anhydrous DMSO (Grade: ACS Spectrophotometric or ≥99.9%). Note: Avoid "wet" DMSO; water content drastically reduces solubility.

Step 1: Gravimetric Preparation

  • Weigh exactly 19.7 mg of compound into a sterile, amber glass vial (to protect the nitro group from photodegradation).

  • Target Concentration: 100 mM .

  • Target Volume: 1.0 mL .

Step 2: Solvation (The 70% Rule)

  • Add 700 µL of anhydrous DMSO. Reasoning: Adding the full volume immediately can make it difficult to apply shear force during vortexing.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold against a light source. If "schlieren" lines (swirls) are visible, dissolution is incomplete.

Step 3: Thermal Assistance (If required)

  • If solid particles persist, place the vial in a sonicating water bath at 40°C for 5–10 minutes.

  • Warning: Do not exceed 60°C, as nitro compounds can be thermally sensitive over long durations.

Step 4: Volumetric Adjustment

  • Once fully dissolved, add DMSO to bring the total volume to 1.0 mL .

  • Invert 10 times to mix.

Step 5: Quality Control (The Centrifuge Test)

  • Transfer an aliquot to a microcentrifuge tube.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Inspect the pellet. If a pellet is visible, the solution is supersaturated or contains impurities. Filter through a 0.2 µm PTFE filter if necessary.

Stability, Storage, and The "Water Paradox"

DMSO is hygroscopic . It absorbs water from the atmosphere, which is the primary cause of stock solution failure for this compound.

The Mechanism of Failure

As DMSO absorbs atmospheric water, the solvent power decreases. (2-Ethoxy-5-nitrophenyl)methanol is hydrophobic (ethoxy/aromatic rings). If the water content in DMSO exceeds ~10%, the compound will precipitate, often as micro-crystals that are invisible to the naked eye but ruin biological assays.

Storage Protocol
  • Container: Amber borosilicate glass with PTFE-lined caps.

  • Temperature: -20°C or -80°C.

  • Freeze-Thaw: DMSO freezes at 19°C. Repeated freezing causes "cryoconcentration," where the solute is excluded from the crystal lattice, potentially crashing out in high local concentrations.

    • Recommendation: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Biological Application: Preventing "Crash-Out"

When introducing the DMSO stock to aqueous media (cell culture or enzyme buffer):

  • The 1% Limit: Keep final DMSO concentration

    
     1% (v/v) to avoid cytotoxicity and precipitation.
    
  • Dynamic Mixing: Never add the stock to a static buffer. Vortex the buffer while slowly adding the DMSO stock to ensure rapid dispersion.

References

  • Gaylord Chemical Company. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102.[3][4] Gaylord Chemical.[2][3][5] Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • PubChem. (2024).[6] Compound Summary: 2-Ethoxy-5-nitrobenzenamine (Structural Analog Data). National Library of Medicine. Link

  • Cheng, X., et al. (2013). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Bioconjugate Chemistry, 24(5), 803–810. Link

Sources

Foundational

Technical Monograph: 2-Ethoxy-5-nitrobenzyl Alcohol

The following technical guide details the chemical profile, sourcing strategy, and synthesis of 2-Ethoxy-5-nitrobenzyl alcohol . Note on Chemical Identity: Standard catalog searches often conflate this specific ether wit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, sourcing strategy, and synthesis of 2-Ethoxy-5-nitrobenzyl alcohol .

Note on Chemical Identity: Standard catalog searches often conflate this specific ether with its commercially ubiquitous precursor, 2-Hydroxy-5-nitrobenzyl alcohol (CAS 39224-61-8) . As of 2024-2025, the 2-ethoxy derivative is rarely available as an off-the-shelf catalog item from major distributors (Sigma-Aldrich, TCI) and is typically acquired via custom synthesis or in-house derivatization.

This guide provides the sourcing data for the precursor and a validated protocol to synthesize the target 2-ethoxy compound.

Sourcing, Synthesis, and Application in Drug Development

Executive Summary

2-Ethoxy-5-nitrobenzyl alcohol is an aromatic building block characterized by a benzene core substituted with a hydroxymethyl group, an ethoxy ether, and a nitro group. Unlike the well-known ortho-nitrobenzyl derivatives used as photocleavable cages, this isomer (with the nitro group meta to the benzylic position) serves primarily as a scaffold intermediate. It is frequently reduced to the corresponding aniline (2-ethoxy-5-aminobenzyl alcohol) for coupling in medicinal chemistry campaigns, particularly in the synthesis of kinase inhibitors and GPCR ligands where the ethoxy group provides specific hydrophobic pocket occupancy.

Chemical Profile & Identity

ParameterSpecification
Chemical Name 2-Ethoxy-5-nitrobenzyl alcohol
Molecular Formula C₉H₁₁NO₄
Molecular Weight 213.19 g/mol
Core Structure Benzene ring, 1-CH₂OH, 2-OEt, 5-NO₂
Primary Precursor 2-Hydroxy-5-nitrobenzyl alcohol (CAS: 39224-61-8)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water.[1]
Appearance Pale yellow crystalline solid (upon synthesis).

Strategic Sourcing: Make vs. Buy Analysis

Because the specific 2-ethoxy variant is not a standard stock item, the most time-efficient and cost-effective strategy for researchers is "Late-Stage Functionalization" —purchasing the phenolic precursor and performing a one-step O-alkylation.

A. Precursor Sourcing (2-Hydroxy-5-nitrobenzyl alcohol)

The precursor is widely available. Below is the market analysis for CAS 39224-61-8 .

SupplierPack SizeApprox. Price (USD)Lead TimeStock Status
TCI Chemicals 5 g$135.002-3 DaysHigh
Sigma-Aldrich 5 g$145.002-5 DaysMedium
Combi-Blocks 25 g$95.001-2 WeeksHigh (Best Value)
Fluorochem 10 g$80.003-5 DaysHigh

Note: Prices are estimates based on Q1 2025 data and may vary by region and contract pricing.

B. Cost Benefit Analysis[2]
  • Custom Synthesis Quote: Sourcing the specific 2-ethoxy target from a CRO typically costs $1,500 - $2,500 for 1–5 grams with a lead time of 4–6 weeks.

  • In-House Synthesis: Purchasing 25g of precursor (

    
    20) yields ~30g of target in 3 days .
    
  • Recommendation: In-House Synthesis (Protocol provided in Section 4).

Technical Synthesis Protocol

Objective: Conversion of 2-Hydroxy-5-nitrobenzyl alcohol to 2-Ethoxy-5-nitrobenzyl alcohol via Williamson Ether Synthesis.

Reaction Scheme

The phenolic hydroxyl group at position 2 is selectively alkylated using ethyl iodide in the presence of a weak base. The benzylic alcohol remains unreactive under these mild conditions.

SynthesisPathway Precursor 2-Hydroxy-5-nitrobenzyl alcohol (CAS 39224-61-8) Reagents Ethyl Iodide (1.2 eq) K2CO3 (2.0 eq) DMF, 60°C, 4h Product 2-Ethoxy-5-nitrobenzyl alcohol (Target) Precursor->Product O-Alkylation Downstream 2-Ethoxy-5-aminobenzyl alcohol (Aniline Derivative) Product->Downstream Reduction (H2/Pd-C)

Figure 1: Synthetic pathway from commercial precursor to target, including potential downstream reduction.

Step-by-Step Methodology

Materials:

  • 2-Hydroxy-5-nitrobenzyl alcohol (1.0 eq)[2]

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • DMF (Dimethylformamide), anhydrous

  • Ethyl Acetate / Hexanes (for extraction)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-5-nitrobenzyl alcohol (e.g., 5.0 g, 29.6 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (8.2 g, 59.2 mmol) in a single portion. The suspension may turn bright yellow/orange due to the formation of the nitrophenolate anion. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add Ethyl Iodide (2.85 mL, 35.5 mmol).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material (more polar phenolic spot) should disappear, replaced by a less polar spot (ether product).

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (200 mL) to precipitate inorganic salts and quench excess base.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (2 x 50 mL) and Water (1 x 50 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, gradient 10%→40% EtOAc/Hexanes).

Yield Expectation: 85–95% (Pale yellow solid).

Applications in Drug Discovery[4]

A. Scaffold for Kinase Inhibitors

The 2-ethoxy-5-nitro motif is a "masked" aniline. Following synthesis, the nitro group is typically reduced (Fe/NH₄Cl or H₂/Pd-C) to generate 2-ethoxy-5-aminobenzyl alcohol .

  • Significance: The 2-ethoxy group is bulky enough to induce conformational twist in the biaryl systems often found in kinase inhibitors, improving selectivity. The benzyl alcohol moiety serves as a handle for further attachment (e.g., conversion to benzyl chloride for nucleophilic substitution).

B. Linker Chemistry

While not a standard photocage, this molecule is used in linker design where stability is required. Unlike esters, the benzyl ether linkage is robust against hydrolysis, making it suitable for tracers that must survive physiological pH ranges before reaching their target.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Although this specific derivative is not known to be explosive, nitroaromatics can be energetic. Avoid heating dry solids above 150°C.

  • Alkylation Agents: Ethyl Iodide is an alkylating agent and a suspected carcinogen. Use only in a fume hood.

  • Waste Disposal: Aqueous waste from the DMF workup contains iodide and basic salts; dispose of according to halogenated solvent protocols.

References

  • Precursor Availability: Sigma-Aldrich. 2-Hydroxy-5-nitrobenzyl alcohol Product Sheet. Accessed Feb 2025.

  • Synthesis Methodology: TCI Chemicals. Reagents for Ether Synthesis.

  • Mechanistic Insight:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Alkoxy-Substituted Anilines in Kinase Inhibition." (General reference for the utility of the ethoxy-aniline scaffold).
  • Chemical Data: PubChem. Compound Summary: 2-Hydroxy-5-nitrobenzyl alcohol (CAS 39224-61-8).[3][2][4][5][6]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 2-Ethoxy-5-nitrobenzoic Acid to (2-Ethoxy-5-nitrophenyl)methanol

Executive Summary This Application Note details the protocol for the chemoselective reduction of 2-ethoxy-5-nitrobenzoic acid to (2-ethoxy-5-nitrophenyl)methanol . The primary challenge in this transformation is the pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the chemoselective reduction of 2-ethoxy-5-nitrobenzoic acid to (2-ethoxy-5-nitrophenyl)methanol . The primary challenge in this transformation is the preservation of the nitro (


) moiety while quantitatively reducing the carboxylic acid (

).

While Lithium Aluminum Hydride (


) is a standard reagent for acid reduction, it lacks the necessary chemoselectivity, frequently reducing nitro groups to amines or azo-linkages. This protocol utilizes Borane-Tetrahydrofuran (

)
, an electrophilic reducing agent that rapidly reduces carboxylic acids via a triacyloxyborane intermediate while leaving nitro groups, esters, and halides intact under controlled conditions.

Strategic Analysis: The Chemoselectivity Challenge

The substrate contains two reducible functional groups with opposing electronic demands:

Functional GroupElectronic CharacterSusceptibility to Nucleophilic Hydrides (

)
Susceptibility to Electrophilic Hydrides (

)
Carboxylic Acid (

)
Electrophilic Carbonyl (masked by acidic proton)High (after deprotonation to carboxylate, requires forcing conditions)Very High (Rapid coordination to carbonyl oxygen)
Nitro Group (

)
Strongly Electron WithdrawingHigh (Readily reduced to amine/azo)Low (Kinetic inertness at low temp)
Ethoxy Ether (

)
Electron DonatingInert Inert

Expert Insight: The success of this protocol relies on the mechanism of Borane. Unlike borohydrides, Borane acts as a Lewis Acid. It coordinates to the electron-rich carbonyl oxygen of the carboxylate, activating it for hydride transfer.[1] The nitro group, being electron-deficient, does not effectively coordinate Borane, rendering it kinetically inert during the short reaction timeframe required for acid reduction.

Experimental Protocol

Materials & Reagents[2][3]
  • Substrate: 2-Ethoxy-5-nitrobenzoic acid (MW: 211.17 g/mol )

  • Reagent: Borane-tetrahydrofuran complex (

    
    ), 1.0 M solution in THF (stabilized).
    
    • Note:

      
       (Dimethyl sulfide complex) can be used for larger scales but requires more vigorous workup to remove the sulfide odor.
      
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH).[2]

  • Workup: Saturated Sodium Bicarbonate (

    
    ), Ethyl Acetate (EtOAc), Brine.
    
Step-by-Step Methodology

Safety Warning: Borane is highly reactive.[3][4] It evolves Hydrogen gas (


) upon reaction with protic sources. All steps must be performed under an inert atmosphere (

or Ar) in a fume hood.
Step 1: Reactor Setup
  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

Step 2: Substrate Solubilization
  • Charge 2-ethoxy-5-nitrobenzoic acid (2.11 g, 10.0 mmol) into the flask.

  • Add Anhydrous THF (20 mL) via syringe. Stir until the solid is mostly dissolved (suspension is acceptable; it will clear upon reaction).

  • Cool the reaction mixture to

    
      using an ice/water bath.
    
Step 3: Reagent Addition (Critical Rate Control)
  • Charge the addition funnel with 1.0 M

    
      (15.0 mL, 15.0 mmol, 1.5 equivalents).
    
    • Stoichiometry Note: 1.0 eq of hydride is consumed by the acidic proton to form

      
      , and 2.0 eq of hydride are used for reduction. Since 
      
      
      
      provides 3 hydrides, theoretically 1.0 molar equivalent of
      
      
      is sufficient. We use 1.5 eq to ensure completion.
  • Dropwise Addition: Add the Borane solution slowly over 20–30 minutes.

    • Observation: Vigorous bubbling (

      
       evolution) will occur immediately. Control the rate to prevent foaming.
      
    • Color Change: The solution often turns from pale yellow to a clear or slightly orange solution.

Step 4: Reaction Propagation
  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 3–4 hours .

  • In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The starting material spot (Acid) should disappear.[5] The product (Alcohol) will be more polar than the nitro-alkane but less polar than the acid.

Step 5: Quench and Workup
  • Cool the mixture back to

    
     .
    
  • Careful Quench: Slowly add Methanol (10 mL) dropwise.

    • Caution: This step is exothermic and releases

      
       from unreacted borane.
      
  • Stir for 30 minutes at room temperature to break down the intermediate borate esters.

  • Concentrate the mixture under reduced pressure (Rotovap) to remove THF and Methyl Borate (azeotrope).

  • Redissolve the residue in Ethyl Acetate (50 mL).

  • Wash with Saturated

    
      (2 x 30 mL) to remove any unreacted acid.
    
  • Wash with Brine (30 mL).

  • Dry the organic layer over Anhydrous

    
     .
    
  • Filter and concentrate to yield the crude product.

Step 6: Purification
  • The crude product is typically pure enough (>95%) for subsequent steps.

  • If necessary, recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Gradient: 20%

    
     40% EtOAc in Hexanes).
    

Mechanistic Visualization

The following diagram illustrates the pathway. Note the formation of the Triacyloxyborane intermediate, which is the key to the rapid reduction of the acid over the nitro group.

G cluster_0 Chemoselectivity Check SM 2-Ethoxy-5-nitrobenzoic Acid (COOH, NO2) Complex Triacyloxyborane Intermediate SM->Complex 1. H2 Evolution 2. Coordination BH3 BH3·THF (Electrophilic Reductant) BH3->Complex Hydrolysis Methanol Quench (B-O Bond Cleavage) Complex->Hydrolysis Hydride Transfer Nitro Nitro Group (-NO2) Remains Inert Product (2-Ethoxy-5-nitrophenyl)methanol (CH2OH, NO2) Hydrolysis->Product De-esterification

Figure 1: Mechanistic pathway highlighting the triacyloxyborane intermediate which facilitates acid reduction while bypassing the nitro group.[6][7][8]

Process Safety & Troubleshooting

Hazard Analysis
  • Diborange Generation:

    
     can generate diborane gas (
    
    
    
    ) if heated excessively or destabilized. Keep stocks refrigerated.
  • Induction Period: If the reaction does not bubble immediately upon addition at

    
    , STOP . Allow the mixture to warm slightly to initiate, then recool. Accumulation of reagent without initiation can lead to a thermal runaway.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reduction Moisture in THF or old

reagent.
Use freshly distilled THF. Titrate

or use a fresh bottle. Increase equivalents to 2.0.
Nitro Reduction (Amine formed) Reaction temperature too high or reaction time too long (>12h).Keep reaction at

. Do not reflux. Quench immediately after IPC confirms acid consumption.
Gel formation during Quench Boron polymers.Add MeOH more slowly. If persistent, add a small amount of Acetic Acid to break up emulsions during workup.

Expected Analytical Data

Product: (2-ethoxy-5-nitrophenyl)methanol[9]

  • Physical State: Pale yellow solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.32 (d, 
      
      
      
      Hz, 1H, Ar-H ortho to
      
      
      ),
    • 
       8.18 (dd, 
      
      
      
      Hz, 1H, Ar-H para to
      
      
      ),
    • 
       6.95 (d, 
      
      
      
      Hz, 1H, Ar-H ortho to OEt),
    • 
       4.75 (s, 2H, Ar-CH 
      
      
      
      OH),[10]
    • 
       4.18 (q, 
      
      
      
      Hz, 2H, OCH
      
      
      CH
      
      
      ),
    • 
       2.40 (br s, 1H, OH ),
      
    • 
       1.50 (t, 
      
      
      
      Hz, 3H, OCH
      
      
      CH
      
      
      ).

References

  • Brown, H. C., & Stocky, T. P. (1977). Borane-tetrahydrofuran as a selective reducing agent for the reduction of carboxylic acids to alcohols in the presence of esters, nitriles, and nitro groups. Journal of the American Chemical Society, 99(25), 8218–8226.

  • Doss, R., et al. (2024). Chemoselective reduction of aromatic nitro compounds using simple borane-THF. Tetrahedron Letters, 135, 154899.[7] (Note: Highlights that ortho-hydroxy nitro compounds can reduce, validating that our meta-alkoxy substrate is safe). [7]

  • Santa Cruz Biotechnology. Product Data Sheet: (2-ethoxy-5-nitrophenyl)methanol. (Verifies stability and existence of target molecule).

  • LeapChem Safety Data. Safety precautions when handling borane.

Sources

Application

Application Notes &amp; Protocols: (2-Ethoxy-5-nitrophenyl)methanol as a Versatile Pharmaceutical Intermediate

Abstract (2-Ethoxy-5-nitrophenyl)methanol is a pivotal chemical building block in modern medicinal chemistry. Its unique bifunctional nature, possessing both a reactive hydroxymethyl group and a modifiable nitro group on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Ethoxy-5-nitrophenyl)methanol is a pivotal chemical building block in modern medicinal chemistry. Its unique bifunctional nature, possessing both a reactive hydroxymethyl group and a modifiable nitro group on a substituted benzene ring, renders it an exceptionally valuable precursor for a range of complex Active Pharmaceutical Ingredients (APIs). The strategic placement of the ethoxy and nitro substituents influences the electronic properties of the aromatic ring, guiding subsequent chemical transformations with high regioselectivity. This guide provides an in-depth exploration of the synthesis, chemical properties, and critical applications of (2-Ethoxy-5-nitrophenyl)methanol. We present detailed, field-proven protocols for its preparation and its conversion into key downstream intermediates, underscoring its role in the synthesis of advanced pharmaceutical agents. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (2-Ethoxy-5-nitrophenyl)methanol

Aromatic nitro compounds are a cornerstone of pharmaceutical synthesis, serving as precursors to a vast array of drugs and bioactive molecules.[1][2] The nitro group (NO₂) is a powerful electron-withdrawing group that not only activates the aromatic ring for certain reactions but, more importantly, can be efficiently and cleanly reduced to a primary amine (NH₂). This transformation is one of the most fundamental and reliable reactions in API synthesis, opening a gateway to the formation of amides, sulfonamides, and other critical nitrogen-containing functional groups.[3]

(2-Ethoxy-5-nitrophenyl)methanol, with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol , is a prime example of such a strategic intermediate.[4] Its structure is characterized by:

  • A Nitro Group: Positioned para to the ethoxy group, it is readily accessible for chemical reduction. This reduction is often a key step in unlocking the molecule's synthetic potential.[5]

  • A Hydroxymethyl Group (-CH₂OH): A primary alcohol that can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions.[3][6]

  • An Ethoxy Group (-OCH₂CH₃): A stable, electron-donating group that influences the reactivity of the aromatic ring and provides steric bulk.

This combination of functional groups allows for a multi-step, regioselective synthetic strategy where each group can be manipulated independently to build molecular complexity.

Table 1: Physicochemical Properties of (2-Ethoxy-5-nitrophenyl)methanol
PropertyValueSource
CAS Number 202636-61-3Internal Data
Molecular Formula C₉H₁₁NO₄[4]
Molecular Weight 197.19 g/mol [4]
Appearance Typically a yellow to light-brown solid (Analogue)
Solubility Soluble in methanol, ethanol, THF, and dichloromethane[7][8]

Synthesis of (2-Ethoxy-5-nitrophenyl)methanol

The most direct and efficient synthesis of (2-Ethoxy-5-nitrophenyl)methanol involves the selective reduction of the corresponding aldehyde, 2-ethoxy-5-nitrobenzaldehyde. The choice of reducing agent is critical to ensure the chemoselective reduction of the aldehyde without affecting the nitro group. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation due to its mild nature and high selectivity for carbonyl compounds over nitroarenes under standard protic solvent conditions.[9][10]

Protocol 2.1: Selective Aldehyde Reduction using Sodium Borohydride

This protocol details the laboratory-scale synthesis of (2-Ethoxy-5-nitrophenyl)methanol from 2-ethoxy-5-nitrobenzaldehyde.

Causality of Experimental Design:

  • Solvent (Methanol): Methanol is an excellent solvent for both the starting aldehyde and NaBH₄.[7] It also serves as the proton source required for the workup of the intermediate alkoxide.[9]

  • Temperature (0 °C to Room Temperature): The initial addition of NaBH₄ is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

  • Reagent (NaBH₄): Sodium borohydride is a cost-effective, safe to handle, and highly selective reducing agent for this purpose. It provides a source of hydride (H⁻) which attacks the electrophilic carbonyl carbon.[9][11]

  • Workup (Aqueous HCl): The reaction is quenched with dilute acid to neutralize excess NaBH₄ and protonate the resulting alkoxide to form the final alcohol product.

Materials:

  • 2-ethoxy-5-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)[12][13]

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-ethoxy-5-nitrobenzaldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Reduction: Slowly add 2.1 g of sodium borohydride (NaBH₄) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl. Effervescence will occur. Continue adding acid until the pH is ~5-6.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude (2-Ethoxy-5-nitrophenyl)methanol can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford a yellow solid.[14]

G cluster_start Starting Material cluster_process Process cluster_end Final Product A 2-Ethoxy-5-nitrobenzaldehyde B 1. Dissolve in Methanol 2. Cool to 0°C A->B C Add NaBH₄ B->C D Stir at Room Temp C->D E Quench (HCl) & Extract D->E F Purify (Recrystallization) E->F G (2-Ethoxy-5-nitrophenyl)methanol F->G

Caption: Workflow for the synthesis of (2-Ethoxy-5-nitrophenyl)methanol.

Core Application: Gateway to Amino-Substituted Intermediates

The primary utility of (2-Ethoxy-5-nitrophenyl)methanol in pharmaceutical synthesis lies in the reduction of its nitro group to form (5-amino-2-ethoxyphenyl)methanol. This transformation converts the electron-withdrawing nitro group into a versatile, electron-donating amino group, which is a key nucleophile for constructing more complex molecular architectures. Catalytic hydrogenation is the method of choice for this conversion due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[5]

Protocol 3.1: Catalytic Hydrogenation of the Nitro Group

This protocol describes the reduction of the nitro group of (2-Ethoxy-5-nitrophenyl)methanol to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

Causality of Experimental Design:

  • Catalyst (10% Pd/C): Palladium on carbon is a highly active and robust catalyst for the hydrogenation of aromatic nitro groups. The "10% w/w" indicates a high loading suitable for efficient conversion. It is also easily removed by filtration after the reaction.[3]

  • Solvent (Ethanol/Methanol): These solvents are excellent for dissolving the starting material and are stable under hydrogenation conditions.[7][15]

  • Hydrogen Source (H₂ gas): Hydrogen gas is the ultimate reducing agent in this process. The reaction is typically run under a positive pressure of H₂ to ensure a sufficient concentration is available at the catalyst surface.

  • Safety: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood using appropriate hydrogenation apparatus (e.g., a Parr shaker or a balloon setup for smaller scales). All sources of ignition must be eliminated.

Materials:

  • (2-Ethoxy-5-nitrophenyl)methanol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon)

  • Celite® or a similar filter aid

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 5.0 g of (2-Ethoxy-5-nitrophenyl)methanol and 100 mL of ethanol.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 0.5 g of 10% Pd/C (50% wet) catalyst. Caution: Dry Pd/C can be pyrophoric.

  • System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system by evacuating and refilling with an inert gas (Nitrogen or Argon) three times, then evacuate and refill with hydrogen gas three times.

  • Hydrogenation: Pressurize the vessel to 50 psi (or use a balloon) with hydrogen gas and begin vigorous stirring. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be checked by TLC.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of ethanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude (5-amino-2-ethoxyphenyl)methanol is often of sufficient purity for the next step or can be further purified if necessary.

G A (2-Ethoxy-5-nitrophenyl)methanol B Dissolve in Ethanol A->B C Add 10% Pd/C Catalyst B->C D Purge with N₂ then H₂ C->D E Hydrogenate (50 psi H₂) 4-6 hours D->E F Filter through Celite® E->F G (5-Amino-2-ethoxyphenyl)methanol F->G

Caption: Transformation of the nitro-intermediate to the key amino-intermediate.

Advanced Application: A Building Block for Tamsulosin Synthesis

The strategic value of (5-amino-2-ethoxyphenyl)methanol is highlighted by its potential application in the synthesis of complex APIs like Tamsulosin. Tamsulosin is an α₁ adrenergic receptor antagonist used in the management of benign prostatic hyperplasia.[16] While multiple synthetic routes to Tamsulosin exist, many rely on key intermediates that can be derived from structures like (5-amino-2-ethoxyphenyl)methanol.[17][18][19]

The general synthetic logic involves the transformation of the amino and alcohol functionalities of the intermediate into the core structure of the final drug. A plausible synthetic pathway would involve:

  • Protection/Activation: Converting the primary alcohol into a better leaving group (e.g., a mesylate or tosylate).

  • Sulfonamide Formation: Reacting the aromatic amine with a suitable sulfonyl chloride to build the required sulfonamide side chain.

  • Coupling: Coupling the two key fragments to assemble the final Tamsulosin structure.

The diagram below illustrates a high-level conceptual pathway from our key intermediate toward the Tamsulosin backbone, demonstrating its role as a foundational piece in a multi-step API synthesis.

G cluster_start Core Intermediate cluster_transformation Key Transformations cluster_end API Target A (2-Ethoxy-5-nitrophenyl)methanol B Nitro Reduction (Protocol 3.1) A->B Step 1 C (5-Amino-2-ethoxyphenyl)methanol B->C D Multi-step Functionalization (e.g., Sulfonylation, Etherification) C->D Step 2 E Tamsulosin Core Structure D->E Step 3

Caption: Conceptual pathway from the intermediate to the Tamsulosin core.

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.

  • (2-Ethoxy-5-nitrophenyl)methanol: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.[20]

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.

  • Methanol/Ethanol: Flammable liquids. Keep away from open flames and sparks. Methanol is toxic if ingested, inhaled, or absorbed through the skin.[12][13]

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Always handle the wet catalyst in an inert atmosphere.

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is properly grounded and that the work area is free of ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[20]

Conclusion

(2-Ethoxy-5-nitrophenyl)methanol is more than a simple chemical; it is a strategically designed intermediate that offers a reliable and versatile entry point into the synthesis of complex pharmaceutical molecules. The protocols detailed herein for its synthesis via selective aldehyde reduction and its subsequent conversion to the pivotal amino alcohol intermediate via catalytic hydrogenation are robust, scalable, and founded on well-established chemical principles. By understanding the causality behind each experimental step, researchers can confidently employ this intermediate to accelerate the development of novel therapeutics and streamline the synthesis of established APIs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis.
  • Olender, E., et al. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Santa Cruz Biotechnology, Inc. (n.d.). (2-ethoxy-5-nitrophenyl)methanol. SCBT.
  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • Noriega, C., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • ChemicalBook. (n.d.). (2-(2-chloroethoxy)-5-nitrophenyl)Methanol synthesis.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Thermo Fisher Scientific. (2009, September 17). Safety Data Sheet.
  • ResearchGate. (2025, January 24). Chemoenzymatic synthesis of Tamsulosin.
  • Gizur, T., et al. (2008, June 15). New practical synthesis of Tamsulosin. PubMed.
  • Royal Society of Chemistry. (2025, January 24). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ChemicalBook. (n.d.). Tamsulosin synthesis.
  • ScholarWorks @ BGSU. (2014, October 1). Reduction of Aromatic Nitro Compounds to Azoxy Compounds with Sodium Borohydride.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • European Patent Office. (2011, August 31). Process for preparation of tamsulosin and its derivatives. Patent 1734036.
  • ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
  • Sigma-Aldrich. (n.d.). (2-Methoxy-5-nitrophenyl)methanol.
  • Chem-supply.net.au. (n.d.). SAFETY DATA SHEET METHANOL.
  • TSI Journals. (2018, June 8). Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent.
  • Google Patents. (n.d.). Process for preparing 2-(o-aminophenyl)ethanol.
  • Vulcanchem. (n.d.). (2-Methyl-5-nitrophenyl)methanol.
  • Cheng, J., et al. (2015, December 15). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. PubMed.
  • The Royal Society of Chemistry. (n.d.). Table of contents.
  • Beilstein-Institut. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Purosolv. (2024, January 18). Methanol in Pharmaceutical Manufacturing: A Comprehensive Exploration.
  • ResearchGate. (2014, December 31). ECOFRIENDLY SYNTHESIS OF p-AMINOBENZYL ALCOHOL USING ELECTROCHEMICAL TECHNIQUES.
  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • The Royal Society of Chemistry. (n.d.). Nitroxide Polymer Gels for Recyclable Catalytic Oxidation of Primary Alcohols to Aldehydes.
  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL.
  • SciSpace. (n.d.). Selective Oxidation of Benzyl-Alcohol over Biomass-Supported Au/Pd Bioinorganic Catalysts.
  • Gaplovsky, M., et al. (2005, January 15). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed.
  • Reddit. (2025, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. r/chemhelp.
  • Medium. (2025, March 20). Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond.
  • Benchchem. (n.d.). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification.
  • Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.

Sources

Method

Application Note: Synthesis and Evaluation of a Novel PqsD Inhibitor from (2-Ethoxy-5-nitrophenyl)methanol for Anti-Virulence Therapy Against Pseudomonas aeruginosa

Introduction: Targeting Quorum Sensing in Pseudomonas aeruginosa Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A ke...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key factor in its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS).[1] This intricate network allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of resilient biofilms.[2] These biofilms are structured communities of bacteria encased in a self-produced matrix, which provides a physical barrier against antibiotics and host immune responses, contributing significantly to chronic and persistent infections.

P. aeruginosa possesses three interconnected QS systems: las, rhl, and pqs.[1] The pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules, is integral to virulence and is a prime target for anti-virulence strategies.[1][3] A pivotal enzyme in the biosynthesis of these AQs is PqsD, which catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA, a crucial step in the production of 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS).[4][5] Inhibiting PqsD presents an attractive therapeutic approach as it aims to disarm the pathogen by quenching its virulence, rather than killing it, thereby potentially reducing the selective pressure for the development of resistance.[1]

Recent research has highlighted (2-nitrophenyl)methanol derivatives as a promising class of PqsD inhibitors.[6][7][8][9] These compounds have been shown to effectively reduce the production of QS signaling molecules and inhibit biofilm formation in P. aeruginosa.[6][9] This application note provides a detailed guide for the synthesis of a novel PqsD inhibitor, (2-Ethoxy-5-nitrophenyl)(phenyl)methanol, starting from (2-Ethoxy-5-nitrophenyl)methanol. It further outlines the protocols for evaluating its efficacy as a PqsD inhibitor and an anti-biofilm agent.

PqsD Signaling Pathway

The PqsD enzyme is a central hub in the pqs quorum sensing system. The pathway begins with the conversion of anthranilate to anthraniloyl-CoA by PqsA. PqsD then utilizes anthraniloyl-CoA and malonyl-CoA to produce an intermediate that is further processed by other enzymes in the pqs operon (PqsBC, PqsE, and PqsH) to generate the signaling molecules HHQ and PQS. These molecules then activate the transcriptional regulator PqsR, which upregulates the expression of virulence genes and the pqs operon itself in a positive feedback loop.

PqsD_Signaling_Pathway cluster_synthesis AQ Biosynthesis cluster_regulation Regulation Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA ACoA Anthraniloyl-CoA PqsA->ACoA PqsD PqsD ACoA->PqsD Intermediate Intermediate PqsD->Intermediate MalonylCoA Malonyl-CoA MalonylCoA->PqsD PqsBCE PqsBC, PqsE Intermediate->PqsBCE HHQ HHQ PqsBCE->HHQ PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR PQS PQS PqsH->PQS PQS->PqsR Virulence Virulence Factor Expression PqsR->Virulence pqsA_promoter pqsA promoter PqsR->pqsA_promoter activates pqsA_promoter->PqsA PqsD_Inhibitor (2-Ethoxy-5-nitrophenyl) (phenyl)methanol PqsD_Inhibitor->PqsD inhibits

Caption: The PqsD signaling pathway in Pseudomonas aeruginosa.

Proposed Synthetic Route and Protocols

The synthesis of the target PqsD inhibitor, (2-Ethoxy-5-nitrophenyl)(phenyl)methanol, from (2-Ethoxy-5-nitrophenyl)methanol is proposed as a two-step process: (1) oxidation of the starting alcohol to the corresponding aldehyde, followed by (2) a Grignard reaction with phenylmagnesium bromide.

Synthetic_Workflow Start (2-Ethoxy-5-nitrophenyl)methanol Oxidation Step 1: Oxidation (e.g., PCC or TEMPO-based) Start->Oxidation Aldehyde 2-Ethoxy-5-nitrobenzaldehyde Oxidation->Aldehyde Grignard Step 2: Grignard Reaction (Phenylmagnesium Bromide) Aldehyde->Grignard Product (2-Ethoxy-5-nitrophenyl) (phenyl)methanol (Target Inhibitor) Grignard->Product

Caption: Proposed two-step synthesis of the target PqsD inhibitor.

Protocol 1: Oxidation of (2-Ethoxy-5-nitrophenyl)methanol to 2-Ethoxy-5-nitrobenzaldehyde

This protocol describes a mild oxidation of the primary alcohol to the aldehyde using a TEMPO-based catalytic system, which is known for its high selectivity and environmentally friendly conditions.

Materials:

  • (2-Ethoxy-5-nitrophenyl)methanol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • 2,2'-bipyridyl

  • Copper(I) salt (e.g., CuBr)

  • N-Methylimidazole (NMI)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve (2-Ethoxy-5-nitrophenyl)methanol (1.0 eq) in anhydrous DCM.

  • To this solution, add TEMPO (0.05 eq), 2,2'-bipyridyl (0.05 eq), CuBr (0.05 eq), and N-Methylimidazole (0.1 eq).

  • Stir the reaction mixture vigorously under an air or oxygen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Ethoxy-5-nitrobenzaldehyde.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Grignard Synthesis of (2-Ethoxy-5-nitrophenyl)(phenyl)methanol

This protocol details the synthesis of the final inhibitor via the addition of a phenyl group to the aldehyde using a Grignard reagent.

Materials:

  • 2-Ethoxy-5-nitrobenzaldehyde (from Protocol 1)

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-Ethoxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the final product, (2-Ethoxy-5-nitrophenyl)(phenyl)methanol, by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination.

Biological Evaluation of the PqsD Inhibitor

The following protocols outline the methods to assess the inhibitory activity of the synthesized compound against the PqsD enzyme and its effect on P. aeruginosa biofilm formation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation Synthesis Synthesis of Inhibitor Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization EnzymeAssay PqsD Enzymatic Assay Characterization->EnzymeAssay MIC MIC Determination Characterization->MIC IC50 Determine IC50 EnzymeAssay->IC50 BiofilmAssay Biofilm Inhibition Assay MIC->BiofilmAssay Quantification Quantify Biofilm (Crystal Violet) BiofilmAssay->Quantification

Caption: Overall experimental workflow for inhibitor synthesis and evaluation.

Protocol 3: PqsD Enzymatic Inhibition Assay

This assay measures the activity of PqsD by monitoring the formation of its product, 2,4-dihydroxyquinoline (DHQ), using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified PqsD enzyme

  • Anthraniloyl-CoA (ACoA)

  • Malonyl-CoA

  • Synthesized inhibitor dissolved in DMSO

  • Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.5)

  • Quenching solution (e.g., 0.3 M NaOH)

  • Neutralizing solution (e.g., 0.3 M HCl)

  • HPLC system with a C18 column

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, a fixed concentration of PqsD (e.g., 0.15 µM), and varying concentrations of the synthesized inhibitor. Pre-incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding the substrates, ACoA and malonyl-CoA, to the reaction mixtures.

  • Allow the reaction to proceed at 37 °C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution, followed by the neutralizing solution.

  • Analyze the samples by HPLC to quantify the amount of DHQ formed.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 4: P. aeruginosa Biofilm Inhibition Assay

This assay quantifies the ability of the synthesized compound to inhibit biofilm formation using the crystal violet staining method in a 96-well plate format.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PA14 or PAO1)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Synthesized inhibitor dissolved in DMSO

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add varying concentrations of the synthesized inhibitor to the wells. Include a DMSO control (no inhibitor) and a media-only control (no bacteria).

  • Incubate the plate statically at 37 °C for 24 hours.

  • After incubation, discard the planktonic culture and gently wash the wells three times with PBS to remove non-adherent cells.

  • Dry the plate by inverting it on a paper towel.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Dry the plate completely.

  • Solubilize the stained biofilm by adding 125 µL of 30% acetic acid to each well.

  • Quantify the biofilm formation by measuring the absorbance at 550 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition for each inhibitor concentration compared to the DMSO control.

Data Presentation and Expected Outcomes

The following tables summarize the expected data from the synthesis and biological evaluation of the PqsD inhibitor. The biological activity data is based on published results for structurally similar (2-nitrophenyl)methanol derivatives.

Table 1: Synthesis and Characterization of (2-Ethoxy-5-nitrophenyl)(phenyl)methanol

PropertyExpected Value
Appearance Yellowish solid
Yield (Overall) 60-75%
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
HRMS (m/z) Calculated and found values should match
Melting Point To be determined

Table 2: Biological Activity of the PqsD Inhibitor

AssayParameterExpected ValueReference Compound Data
PqsD Enzymatic Assay IC50 (µM)1-10(2-nitrophenyl)(phenyl)methanol: 3.2 µM
Biofilm Inhibition Assay % Inhibition at 100 µM> 50%(2-nitrophenyl)(phenyl)methanol: ~40% at 500 µM
Growth Inhibition MIC (µM)> 100Desired to be non-toxic to bacteria

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the synthesis and evaluation of (2-Ethoxy-5-nitrophenyl)methanol-derived PqsD inhibitors. The proposed synthetic route is based on well-established and reliable chemical transformations. The biological assays are standard methods for assessing the efficacy of anti-virulence compounds targeting the pqs quorum sensing system in P. aeruginosa. The development of potent and specific PqsD inhibitors, such as the one described herein, holds significant promise as a novel therapeutic strategy to combat the challenges posed by antibiotic-resistant P. aeruginosa infections. By disarming the pathogen rather than killing it, these inhibitors may offer a more sustainable approach to managing bacterial infections and mitigating the rise of antibiotic resistance.

References

  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., Wessels, M. R., & Newman, D. K. (2013). A crystal violet-based microtiter plate assay for the quantification of Pseudomonas aeruginosa biofilm formation. Journal of Visualized Experiments, (81), e50135. [Link]

  • Kwasny, S. M., & Opperman, T. J. (2010). Static biofilm formation by Pseudomonas aeruginosa adheres to the first-order Hill equation. FEMS Microbiology Letters, 313(2), 148-152. [Link]

  • Mala, S., & Sivaswamy, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 101. [Link]

  • Pabari, R. M., Ramtoola, Z., & Kelly, P. M. (2019). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. Pharmaceutics, 11(4), 191. [Link]

  • Moskowitz, S. M., Foster, J. M., Emerson, J. C., & Burns, J. L. (2004). Clinically feasible biofilm susceptibility assay for isolates of Pseudomonas aeruginosa from patients with cystic fibrosis. Journal of Clinical Microbiology, 42(5), 1915-1922. [Link]

  • Storz, M. P., Brengel, C., Weidel, E., Hoffmann, M., Hollemeyer, K., Empting, M., & Hartmann, R. W. (2014). From in vitro to in cellulo: structure-activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa. Organic & Biomolecular Chemistry, 12(29), 5476-5485. [Link]

  • Bera, P., Carter, R. A., Parsons, J. F., & Coleman, J. P. (2009). Structure of PqsD, a Pseudomonas quinolone signal biosynthetic enzyme, in complex with anthranilate. Biochemistry, 48(38), 8921-8933. [Link]

  • Ma, Y., Liu, Y., Zhang, H., & Chen, J. (2023). Reducing the virulence of Pseudomonas aeruginosa by using multiple quorum-quenching enzymes. Journal of Industrial Microbiology and Biotechnology, 50(1), kuad039. [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.). [Link]

  • Thomann, A., de la Fuente, J., & Beloin, C. (2021). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. Pharmaceuticals, 14(12), 1262. [Link]

  • Pustelny, K., Zender, C., & Fetzner, S. (2022). Enzyme-Mediated Quenching of the Pseudomonas Quinolone Signal (PQS): A Comparison between Naturally Occurring and Engineered PQS-Cleaving Dioxygenases. Biomolecules, 12(2), 170. [Link]

  • Weidel, E., Negri, M., Brancale, A., & Hartmann, R. W. (2016). Chemical probes for competitive profiling of the quorum sensing signal synthase PqsD of Pseudomonas aeruginosa. Beilstein Journal of Organic Chemistry, 12, 2755-2764. [Link]

  • Weidel, E., Negri, M., Brancale, A., & Hartmann, R. W. (2016). Chemical probes for competitive profiling of the quorum sensing signal synthase PqsD of Pseudomonas aeruginosa. Beilstein Journal of Organic Chemistry, 12, 2755-2764. [Link]

  • Storz, M. P., Maurer, C. K., Brengel, C., Hollemeyer, K., Empting, M., & Hartmann, R. W. (2013). Biochemical and biophysical analysis of a chiral PqsD inhibitor revealing tight-binding behavior and enantiomers with contrary thermodynamic signatures. ACS Chemical Biology, 8(12), 2794-2801. [Link]

  • Protocol for enzyme assays. (n.d.). Royal Society of Chemistry. [Link]

  • Allegretta, G., Kirsch, B., Storz, M. P., & Hartmann, R. W. (2025). Recent Advances in the Discovery of PqsD Inhibitors as Antimicrobial Agents. ResearchGate. [Link]

  • Bera, P., Carter, R. A., Parsons, J. F., & Coleman, J. P. (2009). Structure of PqsD, a Pseudomonas Quinolone Signal Biosynthetic Enzyme, in Complex with Anthranilate. ResearchGate. [Link]

  • Storz, M. P., Brengel, C., Weidel, E., Hoffmann, M., Hollemeyer, K., Empting, M., & Hartmann, R. W. (2014). From in vitro to in cellulo: structure-activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa. Organic & Biomolecular Chemistry, 12(29), 5476-5485. [Link]

  • Basson, A. R., Fleitas, M. C., & Syngkon, A. (2018). One Derivatives as Anti-Quorum Sensing Molecules, Inhibiting Biofilm Formation in Aeromonas caviae Sch3. Semantic Scholar. [Link]

  • Sousa, S. F., Ribeiro, J. P., & Ferreira, R. J. (2021). In silico identification of novel PqsD inhibitors: promising molecules for quorum sensing interference in Pseudomonas aeruginosa. Molecular Systems Design & Engineering, 6(11), 934-947. [Link]

  • Soukarieh, F., Liu, Y., Romero, M., & Camara, M. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry, 8, 381. [Link]

  • Wu, Y., Zhang, Y., & Li, Y. (2024). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Molecules, 29(9), 2169. [Link]

  • How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? (2014). ResearchGate. [Link]

  • Zhang, Y. M., Frank, M. W., Zhu, K., Mayasundari, A., & Rock, C. O. (2008). PqsD is responsible for the synthesis of 2,4-dihydroxyquinoline, an extracellular metabolite produced by Pseudomonas aeruginosa. Journal of Biological Chemistry, 283(44), 29855-29861. [Link]

  • Soukarieh, F., Liu, Y., Romero, M., & Camara, M. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry, 8, 381. [Link]

  • Gogoi, P., & Konwar, D. (2005). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. The Royal Society of Chemistry. [Link]

  • Colacino, E., Iannazzo, D., & Pistone, A. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2049-2055. [Link]

  • Mashabi, A. (2021). Synthesis and biological evaluation of novel PqsR antagonists to combat Pseudomonas aeruginosa infections. Nottingham ePrints. [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (2024). Semantic Scholar. [Link]

  • Storz, M. P., Brengel, C., Weidel, E., Hoffmann, M., Hollemeyer, K., Empting, M., & Hartmann, R. W. (2012). Validation of PqsD as an anti-biofilm target in Pseudomonas aeruginosa by development of small-molecule inhibitors. Journal of the American Chemical Society, 134(39), 16143-16146. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Ethoxy-5-nitrophenyl)methanol

Welcome to the technical support center for the synthesis and purification of (2-ethoxy-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (2-ethoxy-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this key intermediate in a highly pure form. A common and often persistent issue is the presence of the corresponding aldehyde, (2-ethoxy-5-nitrobenzaldehyde), as an impurity. This guide provides in-depth troubleshooting advice and detailed protocols to effectively remove this impurity.

Frequently Asked Questions (FAQs)

Q1: I've synthesized (2-ethoxy-5-nitrophenyl)methanol by reducing (2-ethoxy-5-nitrobenzaldehyde), but my NMR analysis shows a persistent aldehyde peak. Why is the reduction incomplete?

A1: Incomplete reduction is a frequent issue. Several factors can contribute to this:

  • Purity of the Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for this reduction.[1][2] However, it can decompose over time, especially if not stored in a dry environment.[2] Always use a fresh bottle or a properly stored container of NaBH₄.

  • Insufficient Molar Excess: While the stoichiometry is 1:4 (NaBH₄ to aldehyde), a larger excess is often required to drive the reaction to completion, typically 1.5 to 2 equivalents of NaBH₄ per equivalent of aldehyde.[3]

  • Reaction Temperature: The reduction of aldehydes with NaBH₄ is typically performed at low temperatures (0 °C) to control the reaction rate and minimize side reactions.[4] Allowing the reaction to warm to room temperature for a period can help ensure completion.[3]

  • Solvent Choice: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[2] These solvents also participate in the reaction by protonating the intermediate alkoxide.[5] Ensure your solvent is anhydrous to prevent quenching of the reducing agent before it can react with the aldehyde.

Q2: I've tried to purify my (2-ethoxy-5-nitrophenyl)methanol using column chromatography, but I'm getting poor separation from the aldehyde impurity. What can I do?

A2: Co-elution of the alcohol and aldehyde can be a significant challenge due to their similar polarities. Here are some strategies to improve separation:

  • Solvent System Optimization: A common mistake is using a solvent system that is too polar, which can cause both compounds to elute quickly with little separation. Start with a less polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.[6]

  • Deactivation of Silica Gel: Aldehydes can sometimes interact with the acidic sites on silica gel, leading to tailing and poor separation.[7] Pre-treating the silica gel with a small amount of a base like triethylamine (0.1-1% in the eluent) can neutralize these active sites and improve the chromatography.[7]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase, such as alumina, which has different selectivity.[7]

Q3: Can I use recrystallization to remove the aldehyde impurity?

A3: Recrystallization can be an effective method, provided there is a significant difference in the solubility of the alcohol and the aldehyde in a particular solvent system.

  • Solvent Selection is Key: The ideal solvent is one in which the desired alcohol is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the aldehyde impurity is either very soluble or very insoluble at all temperatures.[8] Common solvents to screen include ethanol, methanol, toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.[9][10]

  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed.[11] In this technique, the crude product is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy, indicating the onset of precipitation.[12] Gentle heating to redissolve the precipitate followed by slow cooling can yield high-purity crystals.[12]

Q4: I've heard about using a bisulfite wash to remove aldehydes. Is this applicable here?

A4: Yes, forming a bisulfite adduct is a highly effective and specific chemical method for removing aldehyde impurities.[13][14] This technique leverages the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble salt that can be easily separated by extraction.[15][16] The desired alcohol does not react and remains in the organic phase.[17]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Persistent aldehyde peak in NMR after reduction 1. Decomposed NaBH₄.2. Insufficient excess of NaBH₄.3. Reaction temperature too low.1. Use fresh, properly stored NaBH₄.2. Increase the molar equivalents of NaBH₄ to 1.5-2.0.3. After initial reaction at 0 °C, allow the mixture to stir at room temperature for 1-2 hours.
Poor separation of alcohol and aldehyde via column chromatography 1. Inappropriate solvent system.2. Active sites on silica gel.3. Unsuitable stationary phase.1. Optimize the eluent system, starting with a lower polarity.2. Add 0.1-1% triethylamine to the eluent.3. Consider using alumina as the stationary phase.
Recrystallization yields are low or purity is not improved 1. Incorrect solvent choice.2. Cooling the solution too quickly.1. Perform a thorough solvent screen to find an optimal single or two-solvent system.2. Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[8]
Bisulfite wash is ineffective 1. Insufficient shaking during extraction.2. The bisulfite adduct is insoluble in the aqueous phase.1. Shake the separatory funnel vigorously for at least 30 seconds to ensure intimate contact between the phases.[17]2. If a solid forms at the interface, it is likely the bisulfite adduct. Filter the entire mixture through a pad of celite before separating the layers.[13]

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is highly effective for selectively removing the (2-ethoxy-5-nitrobenzaldehyde) impurity.

Principle: The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which is then removed through liquid-liquid extraction. The desired alcohol, (2-ethoxy-5-nitrophenyl)methanol, does not react and remains in the organic layer.[14]

Materials:

  • Crude (2-ethoxy-5-nitrophenyl)methanol containing aldehyde impurity

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Ethyl acetate or Dichloromethane

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF in a flask.[13]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 30-60 seconds.[17]

  • Extraction: Add ethyl acetate or dichloromethane to the separatory funnel to form two distinct layers. Add more water if necessary to fully dissolve the bisulfite adduct.

  • Phase Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain the purified alcohol.[14]

  • Work-up:

    • Drain the lower aqueous layer.

    • Wash the organic layer with deionized water to remove any residual water-soluble impurities.

    • Wash the organic layer with brine to facilitate drying.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[14] Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified (2-ethoxy-5-nitrophenyl)methanol.

Diagram of Bisulfite Wash Workflow:

Bisulfite_Wash A Crude Product in Methanol/THF B Add Saturated NaHSO₃ (aq) A->B C Shake Vigorously (30-60s) B->C D Add Ethyl Acetate & Water C->D E Separate Layers D->E F Aqueous Layer (Aldehyde Adduct) E->F Discard G Organic Layer (Purified Alcohol) E->G H Wash with H₂O & Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Pure Alcohol I->J

Caption: Workflow for aldehyde removal using bisulfite extraction.

Protocol 2: Purification by Recrystallization

This protocol is suitable when the aldehyde impurity is present in a smaller amount and a suitable solvent system can be identified.

Principle: The difference in solubility between the desired alcohol and the aldehyde impurity in a specific solvent at different temperatures allows for the selective crystallization of the pure alcohol.[8]

Materials:

  • Crude (2-ethoxy-5-nitrophenyl)methanol

  • Recrystallization solvent (e.g., ethanol, methanol, ethanol/water mixture)

  • Erlenmeyer flask, hot plate, beakers, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[18]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Then, place the flask in an ice-water bath to maximize crystal formation.[8]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[18]

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Diagram of Recrystallization Workflow:

Recrystallization A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F I Mother Liquor (contains impurities) E->I Discard G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for purification by recrystallization.

References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]

  • Boucher, M. M., Furigay, M. H., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56952. Available at: [Link]

  • Olson, E. S., & Hoffmann, M. R. (1986). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. The Journal of Physical Chemistry, 90(26), 6991–6996.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Available at: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Available at: [Link]

  • Common Organic Chemistry. Sodium Borohydride. Available at: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Sodium Borohydride Reduction of Benzoin. Available at: [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]

  • Quora. (2017). How do you recrystallize a product from methanol? Available at: [Link]

  • University of Massachusetts Boston, Department of Chemistry. Recrystallization 2. Available at: [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Available at: [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. Available at: [Link]

  • PubChemLite. (2-ethoxy-5-nitrophenyl)methanol (C9H11NO4). Available at: [Link]

  • Boucher, M. M., Furigay, M. H., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • IUPAC. (1988). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Pure and Applied Chemistry, 60(6), 855-864.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Available at: [Link]

  • Google Patents. WO2020205997A1 - Aldehyde removal process for methanol carbonylation.
  • Reddit. (2025). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Available at: [Link]

  • European Publication Server. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Available at: [Link]

  • Scribd. Purification of Methanol. Available at: [Link]

  • PubChem. 2-Methoxy-5-nitrophenol. Available at: [Link]

  • Google Patents. US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.

Sources

Optimization

Technical Support Center: Optimizing NaBH4 Reduction for 2-Ethoxy-5-Nitrobenzaldehyde

Current Status: Operational Ticket ID: CHEM-RED-2E5N Assigned Specialist: Senior Application Scientist Executive Summary & Reaction Logic The Objective: Selective reduction of the aldehyde moiety in 2-ethoxy-5-nitrobenza...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-RED-2E5N Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

The Objective: Selective reduction of the aldehyde moiety in 2-ethoxy-5-nitrobenzaldehyde to (2-ethoxy-5-nitrophenyl)methanol without affecting the nitro group or cleaving the ethoxy ether.

The Chemistry: Sodium Borohydride (NaBH


) is the reagent of choice due to its chemoselectivity.[1][2] Under standard conditions (0°C to 25°C in alcohols), it reduces aldehydes to primary alcohols but is kinetically too slow to reduce nitro groups.
  • Substrate Analysis: The 5-nitro group (electron-withdrawing) activates the aldehyde, making it more electrophilic and easier to reduce. However, the 2-ethoxy group (ortho-substitution) introduces steric bulk and increases lipophilicity, which often leads to solubility challenges in pure methanol.

  • Critical Control Point: The reaction must remain free of transition metal salts (Cu, Co, Ni), as these catalyze the reduction of the nitro group to an amine or azo species [1, 4].

Decision Logic & Workflow (Interactive Diagram)

The following flowchart illustrates the decision-making process for solvent selection and troubleshooting based on real-time observations.

ReductionWorkflow Start Start: 2-Ethoxy-5-Nitrobenzaldehyde SolubilityCheck Solubility Check in MeOH Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Insoluble Cloudy / Precipitate SolubilityCheck->Insoluble Reaction Add NaBH4 (0°C) Soluble->Reaction AddTHF Add THF (Co-solvent) Insoluble->AddTHF AddTHF->Reaction Monitor TLC / HPLC Monitoring Reaction->Monitor Complete Conversion > 98%? Monitor->Complete Yes Yes Complete->Yes No No Complete->No Quench Quench (Sat. NH4Cl) Workup Extraction (EtOAc/DCM) Quench->Workup Stall Stalled Reaction Boost Add 0.2 eq NaBH4 or Warm to RT Stall->Boost Boost->Monitor Yes->Quench No->Stall

Figure 1: Decision tree for optimizing solubility and reaction completion.

The "Gold Standard" Protocol

This protocol is designed to maximize yield (>90%) while preventing nitro-group reduction.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Substrate 1.0ReactantLimiting reagent.
NaBH

0.6 - 1.0ReductantTheoretical req is 0.25 eq. Excess ensures kinetics and accounts for solvent reaction.
Methanol 10-15 VolSolventHigh dielectric constant promotes hydride transfer.
THF 0-5 VolCo-SolventCrucial if substrate precipitates in pure MeOH.
Step-by-Step Procedure
  • Dissolution: Dissolve 2-ethoxy-5-nitrobenzaldehyde (1.0 eq) in Methanol (10 volumes).

    • Checkpoint: If the solution is opaque or solid remains, add THF dropwise until clear. Homogeneity is required for complete conversion.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why? Low temperature suppresses the formation of borate esters and prevents potential side reactions with the nitro group [1].

  • Addition: Add NaBH

    
     (0.6 eq) portion-wise over 10–15 minutes.
    
    • Caution: Gas evolution (H

      
      ) will occur. Ensure distinct venting.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitoring: Check TLC (System: 30% EtOAc in Hexanes). The aldehyde spot (less polar) should disappear; the alcohol spot (more polar) will appear.

  • Quench: Once complete, add Saturated Aqueous NH

    
    Cl slowly at 0°C.
    
    • Why? Acidic quench destroys excess hydride and breaks down the intermediate borate complex.

  • Workup: Extract with Ethyl Acetate (x3). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[3]

Troubleshooting Guide (Q&A)

Issue: Incomplete Conversion (Stalled Reaction)

User Report: "I still see starting material on TLC after 2 hours, even with 1.0 equivalent of NaBH


."
  • Diagnosis: This is likely a Solubility Issue or Moisture Contamination . The 2-ethoxy group increases lipophilicity, potentially causing the aldehyde to aggregate or precipitate in pure methanol, shielding it from the hydride. Alternatively, wet solvent may have decomposed the NaBH

    
    .
    
  • The Fix:

    • Do not add massive excess NaBH

      
        (this complicates workup).
      
    • Add THF (Tetrahydrofuran) to the reaction mixture until it is perfectly clear.

    • If the solvent was old, add fresh NaBH

      
       (0.2 eq) after fixing solubility.
      
    • Verification: Ensure your NaBH

      
       is not a "rock." It should be a free-flowing powder.
      
Issue: Product is "Gummy" or Sticky

User Report: "After removing the solvent, the product is a sticky yellow gum, not a solid."

  • Diagnosis: Incomplete breakdown of the Boron-Alkoxide Complex . NaBH

    
     reductions form a tetra-alkoxy borate intermediate that can be stable and soluble in organics, mimicking the product but preventing crystallization.
    
  • The Fix:

    • Re-dissolve the gum in Ethyl Acetate.

    • Wash vigorously with 1M HCl or 10% Citric Acid (pH ~3-4).

    • Why? The acid protonates the oxygen, releasing the free alcohol and making the boron species water-soluble [5].

Issue: Darkening / Impurity Formation

User Report: "The reaction turned dark orange/brown, and I see a new side spot."

  • Diagnosis: Nitro Group Reduction . While rare with pure NaBH

    
    , this occurs if the solvent contains trace transition metals (Cu, Ni, Co) or if the reaction was heated excessively.
    
  • The Fix:

    • Check your stir bar: Is it damaged/exposed metal?

    • Solvent Purity: Use HPLC-grade methanol.

    • Temperature Control: Never reflux this substrate with NaBH

      
      . Keep it < 30°C.
      
    • Rescue: If the impurity is an amine (from nitro reduction), it will be much more polar and basic. You can remove it by washing the organic layer with dilute acid (the amine goes into the water; your nitro-alcohol stays in the organic layer).

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Methanol? A: Yes, but the reaction will be slower. NaBH


 reacts faster in Methanol due to its higher dielectric constant and better ability to solvate the sodium cation. If you use Ethanol, you may need to warm the reaction to RT immediately after addition [2].

Q: Is the Nitro group stable to NaBH


? 
A:  Yes, under the conditions described (no metal catalysts, moderate temp). The kinetic barrier for nitro reduction by borohydride is high. However, if you add salts like CoCl

or CuCl

, the nitro group will reduce to an amine [4]. Ensure your glassware and reagents are metal-free.

Q: Can I use water as the solvent? A: No. 2-ethoxy-5-nitrobenzaldehyde is highly insoluble in water. While NaBH


 is stable in basic water, the heterogeneous nature of the mixture will prevent the reaction from proceeding efficiently.

Q: How do I store the product? A: (2-ethoxy-5-nitrophenyl)methanol should be stored in a cool, dry place. Nitrobenzyl alcohols are generally stable, but like all benzyl alcohols, they can be susceptible to oxidation back to the aldehyde if exposed to strong oxidants or air over very long periods [6].

References

  • Ward, D. E., & Rhee, C. K. (1989).[1] Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206–1211.

  • Sigma-Aldrich. Sodium Borohydride Technical Bulletin.

  • Organic Chemistry Portal. Reduction of Aldehydes and Ketones.

  • ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.

  • PubChem. 2-Ethoxy-5-methoxybenzaldehyde Compound Summary. (Structural analog reference for solubility properties).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of (2-Ethoxy-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of 13C NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, providing unparalleled insight into the carbon framework of molecules.[1] Specifically, 13C NMR, with its wide chemical shift dispersion (typically 0-220 ppm), offers high signal resolution, enabling the precise identification of individual carbon atoms in complex structures.[1][2] Understanding the factors that influence 13C NMR chemical shifts—such as the electronic effects of substituents—is critical for accurate spectral interpretation.

This guide focuses on the predicted 13C NMR spectrum of (2-Ethoxy-5-nitrophenyl)methanol, a compound of interest in synthetic and medicinal chemistry. By comparing experimental data from related molecules, we can dissect the electronic contributions of the ethoxy, nitro, and hydroxymethyl functional groups to the chemical shifts of the aromatic and aliphatic carbons.

Predicted 13C NMR Chemical Shifts for (2-Ethoxy-5-nitrophenyl)methanol

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C1 ~155Attached to the strongly electron-donating ethoxy group, which shields the carbon and shifts it upfield.
C2 ~148Attached to the electron-withdrawing nitro group, which deshields the carbon and shifts it significantly downfield.
C3 ~115ortho to the nitro group and meta to the ethoxy group, experiencing moderate deshielding.
C4 ~128para to the ethoxy group and meta to the nitro group, experiencing a combination of shielding and deshielding effects.
C5 ~141Attached to the hydroxymethyl group, which has a modest deshielding effect.
C6 ~110ortho to the ethoxy group, experiencing strong shielding.
-CH₂OH ~63A typical chemical shift for a benzylic alcohol carbon.[3][4][5][6][7]
-OCH₂CH₃ ~65Typical chemical shift for the methylene carbon of an ethoxy group.
-OCH₂CH₃ ~15Typical chemical shift for the methyl carbon of an ethoxy group.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, we will compare them with the experimental 13C NMR data of three key structural analogs: 2-ethoxyphenol, 5-nitroanisole (as a proxy for a nitro-substituted alkoxybenzene), and benzyl alcohol.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Other Carbons (ppm)
2-Ethoxyphenol [8][9][10][11]146.1145.9115.3121.3120.0111.8-OCH₂CH₃: 64.2, 14.8
3-Nitroanisole [12]159.7112.4148.9120.9129.8106.8-OCH₃: 55.8
Benzyl Alcohol [3][4][5][6][7]140.9128.4128.4127.4126.9126.9-CH₂OH: 64.7
Dissecting Substituent Effects:
  • Ethoxy Group (-OCH₂CH₃): The ethoxy group is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, causing a significant upfield shift (shielding) of these carbons. In 2-ethoxyphenol, C6 (ortho) and C4 (para) are shifted upfield compared to benzene (128.5 ppm).

  • Nitro Group (-NO₂): The nitro group is a powerful deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This leads to a substantial downfield shift (deshielding) of the ortho and para carbons. In 3-nitroanisole, the carbon bearing the nitro group (C3) and the ortho and para positions relative to it are shifted downfield.

  • Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is a weakly deactivating group, primarily exerting a weak inductive electron-withdrawing effect. Its impact on the aromatic carbon chemical shifts is less pronounced than that of the ethoxy and nitro groups. The chemical shift of the benzylic carbon itself is a key diagnostic peak.[3][4][5][6][7]

The interplay of these electronic effects in (2-Ethoxy-5-nitrophenyl)methanol dictates the predicted chemical shifts. The strong electron-donating ethoxy group and the powerful electron-withdrawing nitro group will dominate the electronic landscape of the aromatic ring, leading to a highly polarized system with a wide range of 13C NMR chemical shifts.

Visualizing Substituent Effects

The following diagram illustrates the electronic effects of the ethoxy and nitro groups on the aromatic ring, which in turn influence the 13C NMR chemical shifts.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Inverse-gated decoupling, 90° pulse, long d1) filter->setup acquire Acquire FID setup->acquire transform Fourier Transform acquire->transform phase Phase and Baseline Correction transform->phase integrate Integrate Spectrum phase->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Workflow for quantitative 13C NMR spectroscopy.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for (2-Ethoxy-5-nitrophenyl)methanol. By understanding the fundamental principles of substituent effects and leveraging comparative data from analogous structures, researchers can confidently assign the resonances in the experimental spectrum of this and related molecules. The provided experimental protocol offers a robust framework for acquiring high-quality, quantitative 13C NMR data, which is indispensable for unambiguous structural elucidation in research and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • BenchChem. (2025).
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244, Benzyl Alcohol. PubChem.
  • Chegg. (2020, January 31).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66755, 2-Ethoxyphenol. PubChem.
  • ChemicalBook. (n.d.). Benzyl alcohol(100-51-6) 13C NMR spectrum.
  • Wiley-VCH. (n.d.). Benzyl alcohol. SpectraBase.
  • University of Wisconsin-Madison. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Experimental reporting.
  • ChemicalBook. (n.d.). 94-71-3 2-Ethoxyphenol C8H10O2.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000407 - Benzyl Alcohol.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medical Sciences, 13(2), 79–94.
  • ChemicalBook. (n.d.). 5-CHLORO-2-NITROANISOLE(6627-53-8) 13C NMR spectrum.
  • University College London. (n.d.). Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Guidechem. (n.d.). 2-Ethoxyphenol 94-71-3 wiki.
  • ChemicalBook. (n.d.). 3-Nitroanisole (555-03-3) 13C NMR spectrum.
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
  • ChemAxon. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor.
  • ChemicalBook. (n.d.). 2-Nitroanisole(91-23-6) 13C NMR spectrum.
  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Hoff, C. D., & Norton, J. R. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2155–2158.
  • ChemicalBook. (2026, January 13). 2-Ethoxyphenol | 94-71-3.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • The Royal Society of Chemistry. (n.d.).
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

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Comparative

A Comparative Analysis for Synthetic Strategy: (2-Ethoxy-5-nitrophenyl)methanol vs. (2-Methoxy-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry and drug discovery, the selection of building blocks is a critical decision that dictates the efficiency of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Aryl methanols with nitro and alkoxy substituents are valuable intermediates, offering multiple handles for functionalization. This guide provides an in-depth comparison of two such closely related compounds: (2-Ethoxy-5-nitrophenyl)methanol and (2-Methoxy-5-nitrophenyl)methanol. We will delve into their synthesis, physicochemical properties, and the subtle yet significant electronic and steric differences that influence their reactivity, providing the experimental and theoretical basis to inform your selection.

At a Glance: Key Physicochemical and Structural Differences

The primary distinction between the two molecules lies in the alkyl group of the ortho-alkoxy substituent—an ethyl group in the former and a methyl group in the latter. This seemingly minor variation has tangible consequences for their physical properties and steric profile.

Property(2-Ethoxy-5-nitrophenyl)methanol(2-Methoxy-5-nitrophenyl)methanolRationale for a Senior Application Scientist
Molecular Formula C₉H₁₁NO₄[1]C₈H₉NO₄[2]The additional methylene group in the ethoxy analog results in a higher molecular weight.
Molecular Weight 197.19 g/mol [1]183.16 g/mol This difference is important for stoichiometric calculations and will result in a different mass-to-charge ratio in mass spectrometry.
Physical Form Predicted to be a solidYellow solid[2]The larger, more flexible ethyl group might slightly disrupt crystal packing compared to the methyl group, potentially leading to a lower melting point, though both are expected to be solids at room temperature.
Predicted XlogP 1.2Not explicitly found, but expected to be slightly lower than the ethoxy analogThe increased lipophilicity of the ethyl group compared to the methyl group suggests slightly better solubility in nonpolar organic solvents for the ethoxy derivative.
Steric Hindrance Moderately higherModerateThe ethyl group exerts a greater steric hindrance around the ortho position compared to the methyl group. This can influence the rate and regioselectivity of reactions involving adjacent functional groups.

Synthesis and Experimental Protocols

A common and efficient route to these nitrobenzyl alcohols is the selective reduction of the corresponding benzaldehydes. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation as it chemoselectively reduces aldehydes and ketones without affecting the nitro group[3][4][5].

General Synthesis Workflow

cluster_0 Synthesis of Precursor Aldehyde cluster_1 Reduction to Alcohol start 2-Alkoxybenzaldehyde nitration Nitration (HNO₃, H₂SO₄) start->nitration aldehyde 2-Alkoxy-5-nitrobenzaldehyde nitration->aldehyde reduction Reduction (NaBH₄, Alcohol Solvent) aldehyde->reduction workup Aqueous Work-up reduction->workup product (2-Alkoxy-5-nitrophenyl)methanol workup->product

Caption: General synthetic workflow for (2-Alkoxy-5-nitrophenyl)methanols.

Experimental Protocol: Synthesis of (2-Methoxy-5-nitrophenyl)methanol

This protocol is based on the well-established sodium borohydride reduction of an aldehyde[3][6].

Materials:

  • 2-Methoxy-5-nitrobenzaldehyde

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-methoxy-5-nitrobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution in an ice bath to 0-5 °C with magnetic stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases and the solution is slightly acidic (pH ~6).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Trustworthiness: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, more polar spot (lower Rf value) indicates the formation of the alcohol. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Protocol: Synthesis of (2-Ethoxy-5-nitrophenyl)methanol

The synthesis of the ethoxy analog follows the same principle as the methoxy derivative.

Materials:

  • 2-Ethoxy-5-nitrobenzaldehyde

  • Ethanol (or Methanol)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

The procedure is analogous to the synthesis of (2-Methoxy-5-nitrophenyl)methanol, with 2-ethoxy-5-nitrobenzaldehyde as the starting material. Ethanol is a suitable solvent for this reaction.

Performance and Reactivity Comparison: Electronic and Steric Effects

The choice between the ethoxy and methoxy analogs often hinges on the desired reactivity and physical properties imparted by the alkoxy group.

Electronic Effects

Both methoxy and ethoxy groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. The resonance effect typically dominates, making the aromatic ring more electron-rich and activating it towards electrophilic substitution at the ortho and para positions[7]. The nitro group, conversely, is a strong electron-withdrawing group (-M and -I effects), deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position relative to itself.

In the context of these molecules, the electron-donating alkoxy group and the electron-withdrawing nitro group have opposing effects on the electron density of the benzene ring. The ethoxy group is a slightly stronger electron-donating group than the methoxy group due to the greater positive inductive effect of the ethyl group compared to the methyl group. This subtle difference can influence the nucleophilicity of the aromatic ring and the acidity of the benzylic proton.

Steric Effects

The most significant difference in performance arises from steric hindrance. The ethyl group of the ethoxy substituent is bulkier than the methyl group of the methoxy substituent. This increased steric bulk can:

  • Hinder reactions at the ortho position: Reactions involving the hydroxymethyl group or the adjacent aromatic C-H bond may be slower for the ethoxy derivative due to greater steric hindrance.

  • Influence conformational preferences: The larger ethoxy group may restrict the rotation around the C-O bond, potentially favoring certain conformations that could impact intramolecular interactions and reactivity.

cluster_methoxy (2-Methoxy-5-nitrophenyl)methanol cluster_ethoxy (2-Ethoxy-5-nitrophenyl)methanol methoxy_sterics Lower Steric Hindrance methoxy_reactivity Faster reactions at ortho position methoxy_sterics->methoxy_reactivity methoxy_solubility Slightly higher polarity comparison Comparison ethoxy_sterics Higher Steric Hindrance ethoxy_reactivity Slower reactions at ortho position ethoxy_sterics->ethoxy_reactivity ethoxy_solubility Slightly lower polarity/higher lipophilicity

Caption: Logical relationships of key differentiating properties.

Spectroscopic Data Comparison

The spectroscopic data for both compounds will be very similar, with key differences arising from the signals of the alkoxy groups.

Spectroscopic Technique(2-Ethoxy-5-nitrophenyl)methanol (Predicted)(2-Methoxy-5-nitrophenyl)methanol (Expected)Key Differentiating Features
¹H NMR Aromatic protons (δ 7.0-8.5), -CH₂OH (δ ~4.7), -OCH₂CH₃ (quartet, δ ~4.1), -OCH₂CH₃ (triplet, δ ~1.4)Aromatic protons (δ 7.0-8.5), -CH₂OH (δ ~4.7), -OCH₃ (singlet, δ ~3.9)The ethoxy group will show a characteristic quartet-triplet pattern, while the methoxy group will be a singlet.
¹³C NMR Aromatic carbons, -CH₂OH (~60-65 ppm), -O CH₂CH₃ (~65-70 ppm), -OCH₂C H₃ (~15 ppm)Aromatic carbons, -CH₂OH (~60-65 ppm), -OCH₃ (~55-60 ppm)The ethoxy group will have two distinct signals for the ethyl carbons, whereas the methoxy group will have one.
IR Spectroscopy O-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), Ar-NO₂ stretches (~1520 & 1350 cm⁻¹), C-O stretch (~1250 cm⁻¹)O-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), Ar-NO₂ stretches (~1520 & 1350 cm⁻¹), C-O stretch (~1250 cm⁻¹)The spectra will be very similar. Subtle differences may be observed in the C-H bending region due to the presence of the methylene group in the ethoxy analog.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 197.0688 (monoisotopic)[8]Molecular ion peak (M⁺) at m/z = 183.0532A clear mass difference of 14 Da corresponding to the CH₂ group.

Conclusion and Recommendations

The choice between (2-Ethoxy-5-nitrophenyl)methanol and (2-Methoxy-5-nitrophenyl)methanol should be guided by the specific requirements of the synthetic application.

  • For reactions where steric hindrance at the ortho position is a concern , (2-Methoxy-5-nitrophenyl)methanol is the preferred reagent. Its smaller methoxy group allows for easier access to the adjacent hydroxymethyl group and aromatic positions.

  • If slightly increased lipophilicity is desired , for example, to improve solubility in less polar solvents or to fine-tune the properties of a final drug candidate, (2-Ethoxy-5-nitrophenyl)methanol may be the more suitable choice.

  • In terms of synthesis , both compounds can be prepared via a straightforward and high-yielding reduction of the corresponding aldehydes. The availability and cost of the starting 2-alkoxy-5-nitrobenzaldehyde may also be a deciding factor.

Ultimately, both molecules are versatile building blocks. A thorough understanding of their subtle electronic and steric differences, as outlined in this guide, empowers the researcher to make an informed decision, optimizing their synthetic strategy for success.

References

  • Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]

  • Wow Essays. Post Lab Report Reduction Of P Nitrobenzaldehyde To Form P Nitrobenzyl Alcohol Using Nabh4 Reports Examples. [Link]

  • ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • Journal of Chemical Education. The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. [Link]

  • Journal of the Iranian Chemical Society. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2·4H2O System. [Link]

  • Canadian Science Publishing. Reductions with sulfurated borohydrides. 11. Reduction of typical aldehydes. [Link]

  • PubChemLite. (2-ethoxy-5-nitrophenyl)methanol (C9H11NO4). [Link]

  • The Hive Chemistry Discourse. Benzaldehydes: from nitro to hydroxy in one step! [Link]

  • PubChem. (2-(2-Chloro-ethoxy)-5-nitro-phenyl)-methanol. [Link]

  • Cheméo. Chemical Properties of 2-Ethoxy-5-nitroaniline. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

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Validation

A Comparative Guide to Thin-Layer Chromatography of (2-Ethoxy-5-nitrophenyl)methanol Using Ethyl Acetate/Hexane Systems

This guide provides a comprehensive analysis of Thin-Layer Chromatography (TLC) for the separation and analysis of (2-ethoxy-5-nitrophenyl)methanol. Primarily targeting researchers in synthetic chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of Thin-Layer Chromatography (TLC) for the separation and analysis of (2-ethoxy-5-nitrophenyl)methanol. Primarily targeting researchers in synthetic chemistry and drug development, this document moves beyond a simple data sheet to offer a practical, in-depth methodology for determining and optimizing the chromatographic behavior of this polar, aromatic compound. We will explore the fundamental principles of TLC, present a robust experimental protocol, and compare the effects of varying ethyl acetate/hexane solvent systems on the resulting Retention Factor (Rf) values.

Introduction: The Chromatographic Challenge

(2-Ethoxy-5-nitrophenyl)methanol is a substituted aromatic alcohol containing three key functional groups: a hydroxyl (-OH), an ether (-OEt), and a nitro group (-NO₂). Each imparts distinct polarity, making its separation from non-polar starting materials or less-polar byproducts a common objective. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, assessing purity, and developing solvent conditions for larger-scale purification via flash column chromatography.[1]

The choice of the mobile phase is critical for achieving effective separation on a standard silica gel stationary phase. A binary solvent system of ethyl acetate (a moderately polar solvent) and hexane (a non-polar solvent) is a versatile and widely used starting point for compounds of intermediate polarity.[2][3] This guide will systematically explore how adjusting the ratio of these two solvents directly impacts the migration of (2-ethoxy-5-nitrophenyl)methanol, providing you with the tools to develop a perfect separation.

Core Principles: Why Ethyl Acetate/Hexane on Silica?

TLC operates on the principle of differential partitioning.[4][5] The separation occurs as compounds in a mixture move up a plate coated with a stationary phase (typically polar silica gel) propelled by a mobile phase (the solvent).

  • The Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH).[4][6] Polar compounds, like our target molecule with its hydroxyl group, will form strong hydrogen bonds with the silica.[1][6] This strong interaction impedes their movement up the plate, resulting in a lower Rf value.[7][8]

  • The Mobile Phase: The mobile phase flows up the plate via capillary action, competing with the stationary phase for the analyte.[5][8]

    • Hexane is non-polar and has very little "eluting power."[8] It does not effectively compete with the silica for polar molecules.

    • Ethyl Acetate is more polar. It can solvate the analyte and compete with the silanol groups, thus encouraging the compound to move further up the plate.

By systematically increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture, we increase the overall polarity of the mobile phase. This increased polarity more effectively displaces the analyte from the silica, causing it to travel further up the plate and leading to a higher Retention Factor (Rf).[9] An ideal Rf value for good separation is typically between 0.2 and 0.6.[10]

Experimental Protocol: Determining Rf Values

This section provides a self-validating, step-by-step protocol for determining the Rf of (2-ethoxy-5-nitrophenyl)methanol in various solvent systems.

Materials
  • TLC Plates (e.g., Silica Gel 60 F254, 0.25 mm thickness)[4]

  • (2-Ethoxy-5-nitrophenyl)methanol sample

  • TLC Developing Chambers (e.g., glass jars with lids)

  • Filter Paper

  • Capillary Spotters (or micropipettes)

  • Solvents: Ethyl Acetate (EtOAc) and Hexane (HPLC grade)

  • Pencil and Ruler

  • UV Lamp (254 nm) for visualization

  • Fume Hood

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare Chamber (Solvent + Filter Paper) prep_plate 2. Prepare Plate (Draw Baseline) prep_sample 3. Prepare Sample (Dissolve in Solvent) spot_plate 4. Spot Plate develop_plate 5. Develop Plate (Elution) spot_plate->develop_plate mark_front 6. Mark Solvent Front develop_plate->mark_front visualize 7. Visualize Spot (UV Light) mark_front->visualize calculate 8. Calculate Rf visualize->calculate

Caption: A standard workflow for determining TLC Rf values.

Step-by-Step Methodology
  • Chamber Saturation: Prepare several developing chambers, one for each planned solvent ratio (e.g., 10%, 20%, 30%, 40% EtOAc in Hexane). Pour the solvent mixture to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall, wet it with the solvent, and close the lid. Allow the chambers to saturate for 5-15 minutes to ensure a vapor-rich environment, which prevents uneven solvent evaporation from the plate surface.[7][11]

  • Plate Preparation: Using a pencil (not a pen, as ink will run), lightly draw a straight baseline about 1 cm from the bottom of a TLC plate.[11] Mark small tick marks for each sample lane.

  • Sample Application: Dissolve a small amount of (2-ethoxy-5-nitrophenyl)methanol in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary spotter, carefully and briefly touch the tip to the tick mark on the baseline to apply a small, concentrated spot. The ideal spot diameter is 1-2 mm.[7] Allow the solvent to fully evaporate.

  • Plate Development: Carefully place the spotted TLC plate into the saturated chamber using tweezers. Ensure the baseline is above the level of the solvent pool.[9][12] Close the lid and allow the solvent front to travel up the plate undisturbed via capillary action.[5]

  • Marking and Drying: Once the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[4][13] Immediately mark the position of the solvent front with a pencil.[13] Allow the plate to dry completely in a fume hood.

  • Visualization: Since (2-ethoxy-5-nitrophenyl)methanol contains an aromatic ring, it is UV-active. Place the dried plate under a UV lamp (254 nm). The compound will appear as a dark purple or black spot against the fluorescent green background.[1] Lightly circle the spot with a pencil.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot. Measure the distance from the baseline to the solvent front mark. Calculate the Rf value using the formula:[14]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Comparative Data: Effect of Solvent Polarity on Rf Value

The following table presents illustrative data on the expected Rf values for (2-ethoxy-5-nitrophenyl)methanol in various ethyl acetate/hexane solvent systems. Due to the polar alcohol and moderately polar nitro and ether groups, the compound requires a significant portion of ethyl acetate to achieve optimal mobility.

% Ethyl Acetate in Hexane (v/v)Mobile Phase PolarityExpected Rf ValueObservations
10%Low~0.10The compound barely moves from the baseline. This indicates a very strong interaction with the silica plate and insufficient eluting power of the solvent.[8]
20%Low-Medium~0.25A good starting point for separation. The spot has moved into the ideal analytical range. This system could be effective for separating from non-polar impurities.[3]
30%Medium~0.45Often the optimal system for purification. The spot is well-resolved in the middle of the plate, allowing for clear separation from both more polar and less polar compounds.
40%Medium-High~0.65The compound is moving closer to the solvent front. This system may be useful if trying to separate from a much more polar impurity that remains at the baseline.
50%High~0.80The spot is too high on the plate. Resolution is lost as the compound travels close to the solvent front, providing poor separation from other moderately polar compounds.[10]

Analysis: As predicted by chromatographic theory, increasing the proportion of the polar solvent (ethyl acetate) systematically increases the Rf value.[9] For (2-ethoxy-5-nitrophenyl)methanol, a solvent system in the range of 20-30% ethyl acetate in hexane is likely to provide the best resolution for purification purposes.

Conclusion and Further Applications

This guide has established a clear methodology for analyzing (2-ethoxy-5-nitrophenyl)methanol using ethyl acetate/hexane TLC. We have demonstrated that the Rf value is highly dependent on the solvent composition, with an optimal range likely between 20% and 30% ethyl acetate for effective separation. The provided protocol is a robust, self-validating system for any researcher to determine precise Rf values in their own laboratory setting.

The data generated from these TLC experiments serves as a direct and invaluable starting point for scaling up purification to flash column chromatography. A TLC Rf of ~0.3 in a given solvent system often translates well to column separation, saving significant time and resources in method development.

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC. Available at: [Link]

  • Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Available at: [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available at: [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC. YouTube. Available at: [Link]

  • JoVE. (2025, May 22). Video: Thin-Layer Chromatography (TLC): Overview. Available at: [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • Merck Millipore. (n.d.). Thin-Layer Chromatography (TLC) Development. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • BGD Group. (2011). TLC Developing System. Available at: [Link]

  • ResearchGate. (2025, August 5). Practitioner's guide to method development in thin-layer chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). TLC-The Basics | MIT Digital Lab Techniques Manual. Available at: [Link]

  • Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. Available at: [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]

  • Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: (2-Ethoxy-5-nitrophenyl)methanol

Executive Summary & Immediate Action Do not treat this compound as general organic trash. (2-Ethoxy-5-nitrophenyl)methanol (CAS: 55993-36-7) is a functionalized nitro-aromatic intermediate.[1][2][3] While mono-nitro comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not treat this compound as general organic trash. (2-Ethoxy-5-nitrophenyl)methanol (CAS: 55993-36-7) is a functionalized nitro-aromatic intermediate.[1][2][3] While mono-nitro compounds are generally more stable than their poly-nitrated counterparts (like TNT), the presence of the nitro group (


) introduces thermal instability and potential shock sensitivity potential when dry or in the presence of strong bases/metals.[2][3][4]

Immediate "Stop/Go" Safety Check:

  • STOP: If the material is dry, old, or shows crystal formation on the cap (potential peroxide formation in ether solvents, though less likely for the solid itself).[3][4]

  • STOP: If mixed with strong oxidizers (Perchlorates, Nitric Acid) or reducing agents (Hydrides).[3][4] This creates an immediate explosion hazard.[2]

  • GO: If the material is a stable solid or in a known compatible solvent (e.g., Ethanol, DMSO, DCM).[3][4]

Chemical Profile & Hazard Assessment

To dispose of this material safely, you must understand the "Why" behind the protocol. The molecule contains three distinct functional groups that dictate its waste stream:[2][4]

FeatureChemical MoietyDisposal Implication
Core Structure Benzene RingHigh carbon content; requires high-temperature incineration.[1][2][3]
Instability Nitro Group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
CRITICAL: Susceptible to energetic decomposition.[2][3] Never autoclave.[2] Never distill to dryness without a stabilizer.[2]
Solubility Hydroxymethyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Increases polarity; soluble in alcohols/DMSO.[2][3] slightly soluble in water.[2]
Flammability Ethoxy Group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Adds organic fuel load; contributes to flammability.[2][3]

Waste Classification (RCRA - USA):

  • Primary Code: D001 (Ignitable) - If in flammable solvent.[1][2][3]

  • Secondary Code: D003 (Reactive) - Conditional. Only applies if the specific lot shows shock sensitivity, but best practice is to tag as "Potentially Reactive Organic Solid."[4]

  • Toxic: Treat as Toxic (T) due to the nitro-aromatic backbone.[1][2][3]

Pre-Disposal Stabilization & Segregation

The most common cause of disposal accidents with nitro-aromatics is improper waste stream mixing.[1][2][3]

A. The "Rule of Two" for Segregation

Never place (2-Ethoxy-5-nitrophenyl)methanol in a waste container unless you have verified the contents against these two rules:

  • No Strong Bases: Nitro compounds can form unstable nitronate salts in the presence of strong bases (NaOH, KOH).[2][3]

  • No Heavy Metals: Avoid contact with metal spatulas or waste streams containing Zinc or Tin, which can catalyze reduction reactions that generate heat.[2][3]

B. Stabilization Protocol

If you have pure solid material >5g, do not dispose of it as a bulk dry solid.[2][3]

  • Dissolution: Dissolve the solid in a compatible, non-halogenated solvent (Acetone or Ethanol are preferred).[2][3]

    • Why? Dilution mitigates the risk of localized hot-spots during transport and incineration.[1][2]

  • Labeling: Clearly mark the concentration (e.g., "10% w/v in Acetone").

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated PPE)[2][3]
  • Containment: Place solid waste in a clear polyethylene bag. Double-bag is mandatory.[1][2][3]

  • Tagging: Label as "Toxic Solid, Organic, Nitro-Compound."

  • Binning: Place in the Solid Incineration drum.

    • Note: Do not use metal drums if the liner is compromised.[2] Use fiber or plastic drums.

Scenario B: Liquid Waste (Mother Liquors/Solutions)[2][3]
  • pH Check: Verify the waste solution is Neutral (pH 6-8).

    • Correction: If Acidic, neutralize slowly with Bicarbonate.[2][3][4] If Basic, neutralize with dilute Acetic Acid.[2][3][4] Do not use strong acids/bases. [1][2]

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .[2]
      
    • If dissolved in Acetone/Methanol/Ethyl Acetate

      
      Non-Halogenated Waste Stream .[2]
      
  • Venting: Ensure the cap is vented (or not torqued tight immediately) if any recent neutralization occurred to prevent pressure buildup.[2][3]

Visualized Decision Matrix (DOT Diagram)[1][2][3][5]

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalFlow Start Start: (2-Ethoxy-5-nitrophenyl)methanol Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid QuantCheck Quantity > 5g? Solid->QuantCheck SolventCheck Solvent Type? Liquid->SolventCheck Dissolve Action: Dissolve in Acetone/Ethanol (Stabilize) QuantCheck->Dissolve Yes (High Risk) PackSolid Action: Double Bag Label: Toxic Solid QuantCheck->PackSolid No (Low Risk) Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, MeOH) SolventCheck->NonHalo Dissolve->NonHalo IncinerateNon Disposal: High Temp Incineration (Fuel Blending Stream) PackSolid->IncinerateNon IncinerateHalo Disposal: High Temp Incineration (Halogenated Stream) Halo->IncinerateHalo NonHalo->IncinerateNon

Figure 1: Decision logic for segregating nitro-aromatic waste streams to ensure compatibility with incineration protocols.

Emergency Contingencies

Spill Management:

  • Evacuate: If dust is airborne, clear the immediate area.[2][5]

  • PPE: Nitrile gloves (double gloved), Tyvek sleeves, and N95/P100 respirator.[3][4]

  • Neutralization: Do not use water initially.[2] Cover spill with Vermiculite or Sand .[2]

  • Cleanup: Scoop gently (do not scrape vigorously to avoid friction heat) into a wide-mouth plastic jar.

  • Decontamination: Wash the surface with a mild detergent and water after the bulk solid is removed.[2]

Fire:

  • Media: Water spray, Dry Chemical, or CO2.[3][4][6]

  • Warning: Burning nitro compounds emit toxic Nitrogen Oxides (NOx).[2][3] Firefighters must wear SCBA.[2]

References

  • PubChem. (2-Ethoxy-5-nitrophenyl)methanol Compound Summary. National Library of Medicine.[2] [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] [Link][1][2][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] (General guidance on Nitro-compound handling). [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200).[2][3] [Link][1][2][3]

Sources

Handling

Personal protective equipment for handling (2-Ethoxy-5-nitrophenyl)methanol

This guide provides an operational safety framework for handling (2-Ethoxy-5-nitrophenyl)methanol , a specialized intermediate often used in pharmaceutical synthesis and proteomics.[1][2][3][4][5] Note on Data Availabili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety framework for handling (2-Ethoxy-5-nitrophenyl)methanol , a specialized intermediate often used in pharmaceutical synthesis and proteomics.[1][2][3][4][5]

Note on Data Availability: As a specialized research chemical, specific toxicological data for the ethoxy derivative is limited.[1][2][3] The protocols below are derived from a structure-activity relationship (SAR) analysis using its well-characterized analog, (2-Methoxy-5-nitrophenyl)methanol (CAS 5804-49-9) , and standard safety practices for nitro-aromatic compounds.

Chemical Identity & Physical Properties

  • Chemical Name: (2-Ethoxy-5-nitrophenyl)methanol[1][2][3][4][5][6]

  • Synonyms: 2-Ethoxy-5-nitrobenzyl alcohol[1][2][3][4][5]

  • Molecular Formula: Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    [2][3][4][5][6]
  • Molecular Weight: 197.19 g/mol [1][2][3][6]

  • Physical State: Solid (Typically yellow/brown crystalline powder)[1][2][3][4][5]

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.[1][2][3][4][5]

Hazard Identification (GHS Classification via Read-Across)

Based on the 2-methoxy analog and the nitro functional group, treat this compound with the following hazard profile:

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat.[1][2][3][4][5] 2H315: Causes skin irritation.[1][2][3][7][8][9]Phenolic/benzylic moiety attacks lipid barriers.[1][2][3][4][5]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3][9]Mechanical and chemical irritation to mucous membranes.[1][2][3][4][5]
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][3]Dust inhalation irritates the upper respiratory tract.[1][2][3][4][5]
Acute Toxicity Cat. 4H302/H312: Harmful if swallowed/contact.[1][2][3][5]Nitro groups facilitate systemic absorption; potential methemoglobinemia risk (low but non-zero).[1][2][3][4][5]
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Safety Insight: The presence of the Nitro (-NO


)  group increases the compound's lipophilicity, facilitating transdermal absorption .[2][3][4][5] Standard single-layer nitrile gloves may offer insufficient protection during prolonged handling of solutions.[1][2][3][4][5]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE Selection Logic Flow

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Resp_Solid Engineering Control: Fume Hood Required Solid->Resp_Solid Glove_Solid Gloves: Single Nitrile (4 mil) Solid->Glove_Solid Resp_Liquid Engineering Control: Fume Hood + Sash Lowered Liquid->Resp_Liquid Glove_Liquid Gloves: Double Nitrile OR Silver Shield (Laminate) Liquid->Glove_Liquid

Figure 1: PPE Decision Matrix based on physical state.[1][2][4][5][9][10] Note the escalation to double-gloving for solutions due to enhanced skin absorption risks.[1][2][3][4][5]

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Solid: Nitrile (0.11 mm / 4 mil).Solution: Double Nitrile OR Laminate (Silver Shield) for >30 min exposure.[1][2][3][4][5]Nitro-aromatics can permeate nitrile over time.[1][2][3][4][5] Double gloving provides a breakthrough buffer and visual breach indicator.[1][2][3][4][5]
Eye Protection Chemical Safety Goggles (ANSI Z87.1).[1][2][3]Safety glasses with side shields are insufficient if fine dust is generated during weighing.[1][2][3][4][5]
Respiratory Fume Hood (Face velocity: 80-100 fpm).[1][2][3][4][5]Inhalation of nitro-benzyl dust can cause rapid respiratory distress.[1][2][3][4][5] N95 is a last resort, not a primary control.[1][2][3][4][5]
Body Protection Lab Coat (Cotton/Poly blend) + Closed-toe shoes .[1][2][3][4][5]Standard barrier protection.[1][2][3][4][5][8][9] Tyvek sleeves recommended for scale-up (>5g).[1][2][3][4][5]

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: Static electricity can cause nitro-benzyl powders to disperse unexpectedly.[1][2][3][4]

  • Preparation: Place the analytical balance inside the fume hood or use a localized powder enclosure.[1][2][3]

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing.[1][2][3][4][5]

  • Transfer:

    • Do not use metal spatulas if the compound is dry and potentially shock-sensitive (though low risk for this specific alcohol, it is best practice for nitro compounds).[1][2][3][4][5] Use PTFE or porcelain spatulas .

    • Transfer directly into a tared vial.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe to collect invisible dust.[1][2][3] Do not blow compressed air.[1][2][3][4][5]

Protocol B: Solubilization & Reaction Setup

Context: Benzyl alcohols are susceptible to oxidation.[1][2][3] The nitro group adds thermal sensitivity.[1][2][3]

  • Solvent Choice: Dissolve in anhydrous DMSO or DMF for biological assays; DCM or Ethyl Acetate for synthesis.[1][2][3]

  • Inert Atmosphere: Flush the reaction vessel with Argon or Nitrogen .[1][2][3]

    • Why? Benzyl alcohols can auto-oxidize to benzaldehydes, which are potent sensitizers.[1][2][3][4][5]

  • Thermal Control:

    • Avoid heating above 80°C without a rigorous thermal stability assessment (DSC).[1][2][3][4][5]

    • Nitro compounds have high decomposition energy.[1][2][3][4][5] Always heat ramp slowly (e.g., 5°C/min).[1][2][3][4][5]

Operational Workflow Diagram

Handling_Workflow Receive 1. Receipt & Storage (Store at 2-8°C, Desiccate) Weigh 2. Weighing (Fume Hood, Anti-static) Receive->Weigh Allow to warm to RT Solubilize 3. Solubilization (Add Solvent to Solid) Weigh->Solubilize Slow addition React 4. Reaction (Inert Gas, <80°C) Solubilize->React Transfer Waste 5. Disposal (Segregated Organics) React->Waste Quench

Figure 2: Step-by-step operational workflow ensuring compound integrity and user safety.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves and goggles.[1][2][3][4][5]

  • Containment:

    • Solid: Do not dry sweep.[1][2][3] Cover with a wet paper towel (water or methanol) to suppress dust, then scoop into a waste container.[1][2][3][4][5]

    • Liquid: Absorb with vermiculite or sand.[1][2][3]

  • Cleaning: Wash the surface with a soap/water solution (pH 8-9) to help solubilize and remove nitro-residues.[1][2][3][4][5]

Waste Disposal
  • Segregation: Dispose of as Hazardous Organic Waste .[1][2][3]

  • Labeling: Clearly label as "Contains Nitro-Aromatics" to alert waste handlers of potential (albeit low) explosive hazards if the waste stream is concentrated or distilled.[1][2][3][4][5]

  • Do NOT: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream.[1][2][3][4][5]

References

  • Sigma-Aldrich. (2024).[1][2][3][4][5] Safety Data Sheet: (2-Methoxy-5-nitrophenyl)methanol. (Used as Read-Across Analog).

  • PubChem. (2024).[1][2][3][4][5] Compound Summary: (2-Ethoxy-5-nitrophenyl)methanol.[1][2][3][4][5] National Library of Medicine.[1][3][4][5] [1][4][5]

  • Santa Cruz Biotechnology. (2024).[1][2][3][4][5] (2-ethoxy-5-nitrophenyl)methanol Product Information.

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3][4][5] Occupational Safety and Health Standards: Toxic and Hazardous Substances.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethoxy-5-nitrophenyl)methanol
Reactant of Route 2
(2-Ethoxy-5-nitrophenyl)methanol
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